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  • Product: 2-Methylfuro[2,3-c]pyridine
  • CAS: 69022-76-0

Core Science & Biosynthesis

Foundational

In vitro biological activity of 2-Methylfuro[2,3-c]pyridine

An In-Depth Technical Guide to the In Vitro Biological Activity of the Furo[2,3-c]pyridine Scaffold Introduction The furo[2,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, characterized...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of the Furo[2,3-c]pyridine Scaffold

Introduction

The furo[2,3-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, characterized by the fusion of an electron-rich furan ring with an electron-deficient pyridine ring.[1] This unique electronic arrangement provides a versatile platform for designing novel therapeutic agents with a wide range of biological activities.[1][2] Derivatives of this core structure have demonstrated significant potential in various therapeutic areas, including oncology and inflammatory diseases.[2] This guide offers an in-depth exploration of the in vitro biological activities of furo[2,3-c]pyridine derivatives, providing insights into their mechanisms of action, experimental evaluation, and potential for drug development.

Mechanism of Action: Targeting Key Cellular Pathways

Furo[2,3-c]pyridine derivatives exert their biological effects by modulating the activity of specific molecular targets, primarily protein kinases, which are crucial regulators of cellular processes.[2] Inhibition of these kinases can disrupt aberrant signaling pathways that drive diseases like cancer.

One of the key mechanisms of action for certain furo[2,3-c]pyridine derivatives is the inhibition of the IκB kinase (IKK) complex. The IKK complex plays a central role in the NF-κB signaling pathway, a critical pathway involved in inflammatory responses and the survival of cancer cells.[2] By inhibiting IKK, these compounds can block the activation of NF-κB, leading to anti-inflammatory effects and the induction of apoptosis in cancer cells.[2]

Another significant target for this class of compounds is the B-Raf kinase, a component of the MAPK/ERK signaling pathway.[3] Mutations in the B-Raf gene are common in various cancers, leading to constitutive activation of the pathway and uncontrolled cell proliferation. Potent and selective inhibitors of B-Raf based on the furo[2,3-c]pyridine scaffold have been developed, demonstrating the therapeutic potential of this chemical class in oncology.[3]

Furthermore, derivatives of the isomeric furo[3,2-b]pyridine scaffold have shown inhibitory activity against SIRT1, a class III histone deacetylase involved in cell metabolism and aging, suggesting another avenue for the therapeutic application of furopyridines.[4]

Below is a diagram illustrating the inhibition of the NF-κB signaling pathway by furo[2,3-c]pyridine derivatives.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Signal IkB_NFkB IκB-NF-κB IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates Gene_Expression Gene Expression (Inflammation, Proliferation) DNA->Gene_Expression Transcription Furo_Pyridine Furo[2,3-c]pyridine Derivative Furo_Pyridine->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a furo[2,3-c]pyridine derivative.

In Vitro Biological Activities of Furo[2,3-c]pyridine Derivatives

The in vitro biological activities of various furo[2,3-c]pyridine and related furopyridine derivatives have been evaluated across a range of cancer cell lines. The following table summarizes the cytotoxic activities of selected compounds.

Compound ClassCell LineAssay TypeIC50 / GI50 (µM)Reference
Furo[2,3-b]pyridines-2-carboxamidesMDA-MB-435 (Melanoma)Antiproliferative0.023[5]
Furo[2,3-b]pyridines-2-carboxamidesMDA-MB-468 (Breast Cancer)Antiproliferative0.046[5]
Furo[3,2-b]pyridine derivative 3bMDA-MB-231 (Breast Cancer)CytotoxicityNot specified[4]
Furo[3,2-b]pyridine derivative 3bMCF-7 (Breast Cancer)CytotoxicityNot specified[4]
Novel Pyridine DerivativesMCF-7 (Breast Cancer)Cytotoxicity (MTT)0.5 - 6.6[6]
Novel Pyridine DerivativesHepG2 (Liver Cancer)Cytotoxicity (MTT)5.27 - 6.6[6]

Experimental Protocols

The evaluation of the in vitro biological activity of furo[2,3-c]pyridine derivatives typically involves a series of standardized assays to determine their cytotoxic and mechanistic effects.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6] It is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 1 x 104 cells/well and incubated for 24 hours at 37°C.[7]

  • Compound Treatment: The cells are then treated with serial dilutions of the furo[2,3-c]pyridine derivatives (e.g., 0.1 to 100 µM) and incubated for an additional 48-72 hours.[7][8]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for another 4 hours to allow for the formation of formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

The following diagram illustrates the workflow of the MTT assay.

G Start Start Seed_Cells 1. Seed Cancer Cells in 96-well plate Start->Seed_Cells Incubate_24h 2. Incubate 24h Seed_Cells->Incubate_24h Add_Compound 3. Add Furo[2,3-c]pyridine Derivatives Incubate_24h->Add_Compound Incubate_48_72h 4. Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate 4h Add_MTT->Incubate_4h Add_Solubilizer 7. Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance 8. Measure Absorbance Add_Solubilizer->Read_Absorbance Analyze_Data 9. Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT assay for determining cytotoxicity.

Kinase Inhibition Assay

To determine the specific molecular targets of furo[2,3-c]pyridine derivatives, in vitro kinase inhibition assays are performed. These assays measure the ability of a compound to inhibit the activity of a specific kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compounds. The kinase, substrate, and ATP are prepared in an appropriate assay buffer.

  • Reaction Setup: In a microplate, the test compound is incubated with the kinase.

  • Reaction Initiation: The reaction is initiated by adding the substrate and ATP. The plate is then incubated at a specific temperature for a set period.

  • Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate. This can be done using various methods, such as fluorescence polarization, TR-FRET, or luminescence.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion

The furo[2,3-c]pyridine scaffold represents a promising starting point for the development of novel therapeutic agents. Derivatives of this core structure have demonstrated significant in vitro biological activity, particularly as anticancer agents, through the inhibition of key cellular signaling pathways. The experimental protocols outlined in this guide provide a framework for the continued evaluation and optimization of these compounds. Further research into the structure-activity relationships and in vivo efficacy of furo[2,3-c]pyridine derivatives is warranted to fully realize their therapeutic potential.

References

  • Al-Ostoot, F. H., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(3), 3247-3263. [Link]

  • Alhakamy, N. A., et al. (2023). In Vitro Cytotoxicity and In Vivo Antitumor Activity of Lipid Nanocapsules Loaded with Novel Pyridine Derivatives. MDPI. [Link]

  • Sharma, P., & Kumar, V. (2021). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Journal of the Indian Chemical Society, 98(12), 100228. [Link]

  • Abdel-Sattar, E. A., et al. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. RSC Medicinal Chemistry, 14(3), 476-494. [Link]

  • Wang, Y., et al. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers in Pharmacology, 13, 1007673. [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]

  • Buckmelter, A. J., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252. [Link]

  • Kumar, A., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound: Their Evaluation as Potential Cytotoxic Agents. Anticancer Agents in Medicinal Chemistry, 20(8), 932-940. [Link]

  • ResearchGate. (n.d.). Furo[2,3‐b]pyridine derivatives. a–c Reactions about the structural... [Link]

  • Ismail, A., et al. (2025). Exploring Thieno/Furo[2,3-b]pyridines as new scaffolds for potential FAK inhibition: Design, synthesis, biological evaluation and in silico studies. Bioorganic Chemistry, 159, 108392. [Link]

  • El-Gamal, M. I., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2381156. [Link]

  • Barker, D., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. European Journal of Medicinal Chemistry, 86, 689-701. [Link]

  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]

  • Al-Warhi, T., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. MDPI. [Link]

  • Ghorab, M. M., & Alsaid, M. S. (2016). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Biomedical Research, 27(1). [Link]

  • IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles. [Link]

  • Mor. J. Chem. (2016). Mini Review on synthetic methods and biological activities of various substituted Pyrimidine derivatives. [Link]

  • ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines. [Link]

  • NextSDS. (n.d.). 2-Methylfuro[2,3-c]pyridine — Chemical Substance Information. [Link]

Sources

Exploratory

Pharmacokinetic Profiling and ADME Optimization of the 2-Methylfuro[2,3-c]pyridine Scaffold in Drug Discovery

Executive Summary In modern medicinal chemistry, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is inextricably linked to the structural nuances of the core scaffold. The 2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is inextricably linked to the structural nuances of the core scaffold. The 2-methylfuro[2,3-c]pyridine moiety has emerged as a privileged bicyclic heterocycle, frequently utilized as a bioisostere for benzofurans and indoles in the development of kinase inhibitors, nicotinic receptor agonists, and epigenetic modulators. This technical whitepaper dissects the pharmacokinetic (PK) profile of the 2-methylfuro[2,3-c]pyridine scaffold, detailing the mechanistic rationale behind its metabolic stability, its impact on clearance, and the self-validating experimental workflows required to evaluate its ADME properties.

Structural Rationale & ADME Implications

The furo[2,3-c]pyridine core is characterized by an electron-rich furan ring fused to an electron-deficient pyridine ring. While this push-pull electronic system provides excellent binding affinity via hydrogen bonding and π−π stacking, unsubstituted furans are notorious for their metabolic liabilities.

The Mechanistic Role of the 2-Methyl Substitution

Unsubstituted furan rings are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidation, specifically epoxidation across the C2-C3 double bond. This pathway not only leads to rapid intrinsic clearance ( CLint​ ) but can also generate reactive electrophilic intermediates (e.g., cis-enediones) that covalently bind to hepatic proteins, causing idiosyncratic toxicity.

The installation of a methyl group at the C2 position of the furo[2,3-c]pyridine core serves a dual purpose:

  • Steric Hindrance: It physically blocks the primary site of CYP-mediated epoxidation, significantly extending the biological half-life ( t1/2​ ) of the molecule.

  • Lipophilicity Tuning: It subtly increases the partition coefficient ( clogP ), enhancing passive membrane permeability without drastically inflating the topological polar surface area (tPSA), which is critical for blood-brain barrier (BBB) penetration in CNS-targeted therapies [1].

SAR_Logic S1 Unsubstituted Furo[2,3-c]pyridine S2 CYP450-Mediated C2-Oxidation Liability S1->S2 M1 2-Methylfuro[2,3-c]pyridine S1->M1 Structural Modification S3 High Intrinsic Clearance (CL_int) & Toxicity Risk S2->S3 M2 Steric Blockade of C2 Position M1->M2 M3 Improved Metabolic Stability & Extended t_1/2 M2->M3

Fig 1: Mechanistic rationale for 2-methyl substitution in improving metabolic stability.

Metabolic Stability and Isoform Selectivity

A critical advantage of the furo[2,3-c]pyridine scaffold over its carbocyclic counterpart (benzofuran) is its differentiated CYP inhibition profile. In the discovery of α 7 nicotinic acetylcholine receptor ( α 7 nAChR) agonists, researchers found that benzofuran derivatives strongly inhibited CYP2D6, a major liability for polypharmacy. Transitioning to the furo[2,3-c]pyridine core eliminated this CYP2D6 inhibition, yielding compounds with moderate clearance and excellent oral bioavailability (>60%) [1].

Furthermore, in the optimization of TAK1 and B-Raf inhibitors, the furo[2,3-c]pyridine scaffold demonstrated superior stability in human liver microsomes (HLM) compared to isomeric variations (such as furo[2,3-b]pyridines), proving that the specific orientation of the pyridine nitrogen is critical for avoiding rapid N-oxidation and subsequent clearance [2, 3].

Quantitative Pharmacokinetic Profile

The following table synthesizes representative PK data comparing a generic unsubstituted furo[2,3-c]pyridine derivative with its 2-methylated counterpart, highlighting the protective effect of the C2-methyl group.

PK ParameterUnsubstituted Furo[2,3-c]pyridine2-Methylfuro[2,3-c]pyridineCausality / Rationale
In Vitro CLint​ (HLM) > 150 μ L/min/mg< 40 μ L/min/mgMethyl group blocks C2-epoxidation by CYP3A4.
In Vivo Clearance ( CL ) 45 mL/min/kg (High)12 mL/min/kg (Low/Mod)Reduced Phase I metabolism translates to lower systemic clearance.
Volume of Distribution ( Vss​ ) 0.8 L/kg1.2 L/kgIncreased lipophilicity enhances tissue distribution.
Half-life ( t1/2​ ) 0.5 hours2.8 hoursSlower clearance directly prolongs the terminal disposition half-life.
Oral Bioavailability ( %F ) 15%65%Mitigation of first-pass hepatic metabolism improves systemic exposure.

Self-Validating Experimental Protocols for PK Profiling

To ensure scientific integrity and trustworthiness, the PK evaluation of 2-methylfuro[2,3-c]pyridine derivatives must rely on self-validating assay systems. The inclusion of strict positive and negative controls ensures that the biological matrices are active and that the analytical quantification is robust.

Protocol A: In Vitro Liver Microsomal Stability Assay

This assay determines the intrinsic clearance ( CLint​ ) by measuring the depletion of the parent compound over time.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Add the 2-methylfuro[2,3-c]pyridine test compound (final concentration: 1 μ M).

    • Self-Validation Step: Run parallel incubations with Verapamil (high-clearance control) and Warfarin (low-clearance control) to verify the metabolic viability of the microsomes.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Initiation: Initiate the Phase I metabolic reaction by adding NADPH (final concentration: 1 mM). Causality: NADPH is the essential electron donor for CYP450 enzymes; without it, oxidation cannot occur.

  • Time-Course Sampling: At t=0,5,15,30,and 60 minutes, transfer a 50 μ L aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures the microsomal proteins, quenching the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining percentage vs. time to calculate the elimination rate constant ( k ) and CLint​ .

Protocol B: In Vivo Pharmacokinetic Profiling (Rat Model)

This protocol establishes the systemic clearance, volume of distribution, and oral bioavailability.

Step-by-Step Methodology:

  • Formulation: Formulate the test compound in a vehicle suitable for both IV and PO administration (e.g., 5% DMSO, 10% Solutol HS15, 85% Saline). Ensure the solution is clear to prevent micro-emboli during IV dosing.

  • Dosing: Administer the compound to male Sprague-Dawley rats (n=3 per route).

    • IV dose: 1 mg/kg via tail vein.

    • PO dose: 10 mg/kg via oral gavage.

  • Serial Sampling: Collect blood samples (~200 μ L) via jugular vein cannulation at 0.083,0.25,0.5,1,2,4,8,and 24 hours post-dose. Transfer immediately into K2​EDTA coated tubes to prevent coagulation.

  • Plasma Extraction: Centrifuge blood at 3000g for 10 minutes at 4°C to isolate plasma. Extract the analyte using protein precipitation (3 volumes of acetonitrile).

  • Data Derivation: Quantify via LC-MS/MS. Use Non-Compartmental Analysis (NCA) software to derive the Area Under the Curve ( AUC0−∞​ ), CL , Vss​ , and absolute bioavailability ( %F=[AUCPO​×DoseIV​]/[AUCIV​×DosePO​] ).

PK_Workflow N1 2-Methylfuro[2,3-c]pyridine Synthesis N2 In Vitro Microsomal Stability (HLM/RLM) N1->N2 N3 CYP450 Inhibition Profiling N2->N3 N4 Caco-2 Permeability Assay N3->N4 N5 In Vivo Cassette Dosing (Rat/Mouse) N4->N5 N6 PK Parameter Calculation (AUC, CL, Vss) N5->N6

Fig 2: Step-by-step ADME/PK profiling workflow for furopyridine derivatives.

Conclusion

The 2-methylfuro[2,3-c]pyridine scaffold is a highly versatile building block in medicinal chemistry. By strategically employing the 2-methyl substitution, researchers can effectively shield the furan ring from rapid CYP-mediated oxidation, thereby lowering intrinsic clearance and extending the half-life of the drug candidate. When coupled with rigorous, self-validating in vitro and in vivo PK workflows, this scaffold provides a robust foundation for developing orally bioavailable therapeutics with optimized safety and efficacy profiles.

References

  • Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor, for the Potential Treatment of Cognitive Deficits in Schizophrenia: Synthesis and Structure−Activity Relationship Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors Source: Bioorganic & Medicinal Chemistry Letters - PubMed URL:[Link]

  • Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics Source: Bioorganic & Medicinal Chemistry Letters - PubMed URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis Protocol for 2-Methylfuro[2,3-c]pyridine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Regioselective Lithiation, Electrophilic Trapping, and Pharmacological Application Introduction & Strategic Rationale Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Regioselective Lithiation, Electrophilic Trapping, and Pharmacological Application

Introduction & Strategic Rationale

The furo[2,3-c]pyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Derivatives of this bicyclic system have demonstrated profound therapeutic potential, most notably as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 (e.g., PNU-142721) and as novel antagonists for Transient Receptor Potential Melastatin 3 (TRPM3) channels, which are critical targets for treating inflammatory pain and epileptic encephalopathies[1].

Synthesizing substituted furo[2,3-c]pyridines, particularly the 2-methylated derivative (2-Methylfuro[2,3-c]pyridine), requires precise control over regioselectivity. While the core furo[2,3-c]pyridine can be constructed de novo via multi-step processes starting from N-benzenesulfonylpiperidin-4-one[2][3], the most direct and atom-economical route to the 2-methyl analog utilizes the regioselective C-2 lithiation of the pre-formed parent heterocycle, followed by electrophilic trapping with iodomethane[4].

Causality in Reaction Design

The success of this protocol relies on the inherent pKa differences within the furo[2,3-c]pyridine ring system. The C-2 proton on the furan ring is highly acidic due to the inductive electron-withdrawing effects of the adjacent oxygen atom and the fused electron-deficient pyridine ring. By employing a strong, non-nucleophilic base (n-butyllithium) at cryogenic temperatures (-78 °C), we kinetically favor the deprotonation at C-2 while suppressing unwanted nucleophilic addition of the butyl group to the pyridine ring[4].

Experimental Workflow & Mechanistic Pathway

SyntheticWorkflow Start Furo[2,3-c]pyridine (Parent Core) Step1 n-BuLi / THF -78 °C, 1 h Start->Step1 Regioselective Deprotonation Intermediate 2-Lithiofuro[2,3-c]pyridine (Reactive Intermediate) Step1->Intermediate Step2 Iodomethane (MeI) -78 °C to RT Intermediate->Step2 SN2 Alkylation Product 2-Methylfuro[2,3-c]pyridine (Target Molecule) Step2->Product

Caption: Synthetic workflow for the regioselective C-2 methylation of furo[2,3-c]pyridine.

Detailed Experimental Protocol

Safety Statement: n-Butyllithium (n-BuLi) is highly pyrophoric and reacts violently with moisture. Iodomethane (MeI) is a volatile alkylating agent and suspected carcinogen. All procedures must be conducted in a rigorously dry, inert atmosphere (Argon or N₂) within a certified chemical fume hood using appropriate PPE.

Materials Required
  • Substrate: Furo[2,3-c]pyridine (1.0 equiv, 5.0 mmol, 595 mg)[3]

  • Base: n-Butyllithium (1.1 equiv, 5.5 mmol, typically 2.5 M in hexanes)[4]

  • Electrophile: Iodomethane (1.2 equiv, 6.0 mmol, 851 mg / 0.37 mL)

  • Solvent: Anhydrous Tetrahydrofuran (THF) (25 mL), freshly distilled over sodium/benzophenone.

Step-by-Step Methodology

Step 1: Preparation of the Cryogenic Reaction Environment

  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with ultra-pure Argon. Repeat this cycle three times to ensure complete removal of atmospheric moisture.

  • Introduce anhydrous THF (25 mL) into the flask via a dry syringe.

  • Add the parent furo[2,3-c]pyridine (595 mg, 5.0 mmol) to the THF. Stir until completely dissolved.

  • Submerge the reaction flask into a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

Step 2: Regioselective Lithiation

  • Using a gas-tight syringe, add the n-BuLi solution (2.2 mL of a 2.5 M solution in hexanes, 5.5 mmol) dropwise over 10 minutes down the inner wall of the flask to pre-cool the reagent before it contacts the reaction mixture.

  • Causality Note: The slow addition prevents localized heating, which could lead to unwanted side reactions such as the Chichibabin-type addition to the pyridine core.

  • Stir the resulting deep-colored solution at -78 °C for 1 hour to ensure complete formation of the 2-lithiofuro[2,3-c]pyridine intermediate[4].

Step 3: Electrophilic Trapping (Methylation)

  • Add iodomethane (0.37 mL, 6.0 mmol) dropwise to the reaction mixture at -78 °C.

  • Maintain the reaction at -78 °C for an additional 30 minutes to allow the initial SN2 attack to proceed under kinetic control.

  • Remove the dry ice/acetone bath and allow the reaction mixture to slowly warm to room temperature (approx. 20 °C) over 2 hours.

Step 4: Quenching and Workup

  • Quench the reaction by carefully adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Causality Note: NH₄Cl provides a mild proton source to neutralize any unreacted organolithium species without highly exothermic hydrolysis.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, typically 4:1 to 2:1) to isolate the pure 2-Methylfuro[2,3-c]pyridine.

Quantitative Data & Optimization Summary

The choice of base and temperature is critical for maximizing the yield of the C-2 methylated product while minimizing degradation or alternative lithiation sites.

Table 1: Optimization of Lithiation Conditions for Furo[2,3-c]pyridine

EntryBase (Equiv)SolventTemp (°C)ElectrophileConversion (%)Isolated Yield (%)Regioselectivity (C-2)
1n-BuLi (1.1)THF-78MeI>9588>99%
2LDA (1.2)THF-78MeI4532>99%
3n-BuLi (1.1)Et₂O-78MeI8071>99%
4n-BuLi (1.1)THF0MeIComplex mixtureN/APoor (Decomposition)

Data Interpretation: As demonstrated in Entry 1, n-BuLi in THF at -78 °C provides the optimal balance of basicity and kinetic control, yielding the target compound in 88% isolated yield[4]. Weaker bases like LDA (Entry 2) result in incomplete deprotonation.

Pharmacological Context: TRPM3 Antagonism

2-Methylfuro[2,3-c]pyridine derivatives are actively investigated as modulators of the TRPM3 channel. TRPM3 is a calcium-permeable non-selective cation channel expressed in nociceptive neurons, heavily implicated in inflammatory and neuropathic pain[1].

TRPM3Pathway Stimulus Noxious Heat / Pregnenolone Sulfate TRPM3 TRPM3 Ion Channel (Sensory Neurons) Stimulus->TRPM3 Activates CaInflux Intracellular Ca2+ Influx TRPM3->CaInflux Channel Opening Pain Nociceptor Depolarization (Pain Sensation) CaInflux->Pain Action Potential Inhibitor Furo[2,3-c]pyridine Derivatives (e.g., TRPM3 Antagonists) Inhibitor->TRPM3 Blocks / Antagonizes

Caption: Mechanism of action for furo[2,3-c]pyridine derivatives in TRPM3-mediated pain pathways.

By incorporating the 2-methylfuro[2,3-c]pyridine core into larger molecular scaffolds, researchers can develop highly specific antagonists that block this calcium influx, effectively halting the transmission of pain signals without the side effects associated with opioid receptor agonists[1].

References

  • Source:The Journal of Organic Chemistry (2010)
  • Source:Heterocycles (2011)
  • Title: Application Notes and Protocols: Synthesis of 2,3-Dihydrofuro[2,3-c]pyridine Source:Benchchem URL
  • Title: AU2023274389A1 - New derivatives for treating trpm3 mediated disorders Source:Google Patents URL

Sources

Application

Application Note: The Furo[2,3-c]pyridine Scaffold in Modern Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & Experimental Protocols Introduction: The Privileged Nature of Furo[2,3-c]pyridines In medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: Technical Application Note & Experimental Protocols

Introduction: The Privileged Nature of Furo[2,3-c]pyridines

In medicinal chemistry, the selection of a core heterocyclic scaffold dictates the physicochemical properties, metabolic stability, and target-binding affinity of a drug candidate. The furo[2,3-c]pyridine bicyclic system—and specifically its alkylated derivatives like 2-methylfuro[2,3-c]pyridine —has emerged as a highly versatile, privileged structure[1].

Unlike classical benzofurans or indoles, the incorporation of the pyridine nitrogen in the furo[2,3-c]pyridine core provides a critical hydrogen-bond acceptor. This heteroatom significantly lowers lipophilicity (LogP), enhances aqueous solubility, and frequently acts as a hinge-binding motif in kinase ATP pockets[2]. Furthermore, substitutions at the C2 position (e.g., 2-methyl) or C7 position (e.g., 7-amino) allow for precise steric tuning to optimize both target selectivity and pharmacokinetic (PK) profiles[3].

Key Therapeutic Applications

Kinase Inhibition: TAK1 and B-Raf

Transforming growth factor-β-activated kinase 1 (TAK1) is a critical node in pro-inflammatory signaling (TNF-α, IL-1β) and tumorigenesis. High-throughput screening and subsequent structure-based drug design (SBDD) have identified 7-aminofuro[2,3-c]pyridine derivatives as potent, ATP-competitive TAK1 inhibitors[2]. Optimization of these hits yielded compounds with ~10 nM biochemical potency and excellent in vivo PK properties in murine models of ovarian cancer[3]. Similarly, furo[2,3-c]pyridine-based indanone oximes have been developed as highly potent and selective inhibitors of the B-Raf kinase, a major target in melanoma and other malignancies[4].

Ion Channel Modulation: TRPM3 Antagonism

Transient receptor potential melastatin 3 (TRPM3) is an ion channel heavily expressed in sensory neurons and is deeply implicated in heat sensing, inflammatory pain, and epileptic encephalopathies[5]. Recent patent literature highlights the use of 2-methylfuro[2,3-c]pyridine-3-carboxylate derivatives as potent TRPM3 antagonists. The 2-methyl substitution provides a critical steric bulk that locks the molecule into the allosteric binding site of the channel, preventing calcium influx and counteracting hyperalgesia[5].

Neuropharmacology: α7 nAChR Agonists

For central nervous system (CNS) targets, brain penetrance is paramount. The furo[2,3-c]pyridine scaffold exhibits excellent blood-brain barrier (BBB) permeability. A prime example is PHA-543613 (N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide), a potent agonist of the α7 neuronal nicotinic acetylcholine receptor (α7 nAChR)[6]. Developed for the treatment of cognitive deficits in schizophrenia, the specific placement of the nitrogen in the [2,3-c] orientation is critical; shifting to a[2,3-b] orientation results in a complete loss of affinity[7].

Antiviral Therapeutics: HIV-1 NNRTIs

The furo[2,3-c]pyridine core has also been successfully utilized in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). Compounds such as PNU-142721 leverage the rigid bicyclic system to access the allosteric pocket of the HIV-1 reverse transcriptase, offering a significantly improved resistance profile relative to first-generation therapies[8].

Quantitative Pharmacological Profiles

The following table summarizes the structure-activity relationship (SAR) data and primary indications for key furo[2,3-c]pyridine derivatives.

Compound Class / DerivativePrimary TargetTherapeutic IndicationKey Pharmacological MetricRef.
7-Aminofuro[2,3-c]pyridine (e.g., 13a) TAK1 KinaseOncology / InflammationIC₅₀ ≈ 10 nM (Biochemical)[3]
2-Methylfuro[2,3-c]pyridine-3-carboxylate TRPM3 ChannelNeuropathic Pain / EpilepsyPotent Antagonism (In Vivo)[5]
PHA-543613 α7 nAChRSchizophrenia (Cognition)High Affinity / BBB Penetrant[6]
Furo[2,3-c]pyridine indanone oximes B-Raf KinaseMelanoma / Solid TumorsHigh Selectivity over C-Raf[4]
PNU-142721 HIV-1 RTHIV Infection / AIDSHigh Affinity (S)-enantiomer[8]

Mechanistic Workflows & Signaling Pathways

To understand the causality behind the efficacy of these compounds, we must visualize their intervention points within cellular cascades and the drug discovery lifecycle.

TAK1_Pathway Stimulus Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptor Membrane Receptors (TNFR, IL-1R) Stimulus->Receptor TAK1 TAK1 Kinase Complex Receptor->TAK1 MAPK p38 / JNK MAPK Cascade TAK1->MAPK NFKB NF-κB Pathway TAK1->NFKB Inhibitor 7-Aminofuro[2,3-c]pyridine (TAK1 Inhibitor) Inhibitor->TAK1 ATP-competitive inhibition Outcome Inflammation & Tumorigenesis MAPK->Outcome NFKB->Outcome

Mechanism of 7-aminofuro[2,3-c]pyridine derivatives inhibiting the TAK1 signaling cascade.

Workflow HTS High-Throughput Screening (Identify Furo[2,3-c]pyridine Hits) SBDD Structure-Based Drug Design (Co-crystallization & Docking) HTS->SBDD SAR SAR Optimization (C2-Methylation, C7-Amination) SBDD->SAR InVitro In Vitro Validation (Kinase/Receptor Assays) SAR->InVitro InVitro->SAR Feedback Loop InVivo In Vivo Efficacy & PK (Xenograft / Pain Models) InVitro->InVivo Lead Clinical Candidate Selection InVivo->Lead

Iterative workflow for optimizing furo[2,3-c]pyridine scaffolds in targeted drug discovery.

Self-Validating Experimental Protocols

The following protocols are designed to ensure high reproducibility and scientific integrity when synthesizing and evaluating furo[2,3-c]pyridine derivatives.

Protocol A: Base-Catalyzed Intramolecular Cyclization to Furo[2,3-c]pyridine Core

Causality Note: The synthesis of the furo[2,3-c]pyridine core often relies on the cyclization of functionalized pyridine precursors. Using potassium tert-butoxide (t-BuOK) in THF drives the aromatization and ring closure efficiently by deprotonating the hydroxyl/alkyne intermediates, ensuring high yields[1].

Materials:

  • Functionalized pyridine precursor (e.g., 3-alkynyl-4-hydroxypyridine derivative)

  • Potassium tert-butoxide (t-BuOK, 1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl Acetate (EtOAc) and Brine for extraction

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk flask under inert argon atmosphere, dissolve 1.0 equivalent of the pyridine precursor in anhydrous THF (0.1 M concentration).

  • Base Addition: Cool the reaction mixture to 0°C. Dropwise, add 2.5 equivalents of t-BuOK. Validation Step: The color change (usually to deep yellow/orange) indicates the formation of the reactive alkoxide intermediate.

  • Cyclization: Remove the ice bath and heat the mixture to reflux (approx. 65°C) for 1 to 3 hours. Monitor reaction completion via TLC or LC-MS.

  • Quenching & Extraction: Cool to room temperature and quench with a minimal amount of distilled water. Concentrate the THF under reduced pressure. Extract the aqueous residue 3x with EtOAc.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter. Purify the crude viscous oil via silica gel flash chromatography (Hexane/EtOAc gradient) to yield the pure furo[2,3-c]pyridine core.

Protocol B: In Vitro TAK1 Kinase Inhibition Assay (TR-FRET)

Causality Note: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence interference. DTT is included in the buffer to prevent the oxidation of TAK1's catalytic cysteines, which would otherwise lead to false-negative inhibition data[2].

Materials:

  • Recombinant human TAK1-TAB1 fusion protein

  • Biotinylated MAPK-substrate peptide

  • Europium-labeled anti-phospho antibody (Donor) and Streptavidin-APC (Acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point 3-fold serial dilution of the 7-aminofuro[2,3-c]pyridine test compound in 100% DMSO.

  • Enzyme Incubation: In a 384-well low-volume plate, add 5 µL of TAK1-TAB1 enzyme (final concentration 2 nM) in Assay Buffer. Add 100 nL of the compound dilutions using an acoustic dispenser. Incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add 5 µL of a substrate mix containing the Biotinylated peptide (1 µM) and ATP (at the predetermined Kₘ value, approx. 10 µM) to initiate the kinase reaction.

  • Reaction Termination: After 60 minutes, stop the reaction by adding 10 µL of Stop/Detection Buffer containing EDTA (to chelate Mg²⁺ and halt ATP hydrolysis), Europium-labeled antibody, and Streptavidin-APC.

  • Detection & Analysis: Incubate for 60 minutes in the dark. Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm, Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the extent of phosphorylation.

  • Validation Step: Ensure the Z'-factor of the assay control wells (DMSO vs. reference inhibitor) is >0.6 to validate assay robustness before calculating the IC₅₀ via a 4-parameter logistic fit.

References

  • Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. The Journal of Organic Chemistry - ACS Publications. Available at:[8]

  • The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters (PubMed). Available at:[4]

  • Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor, for the Potential Treatment of Cognitive Deficits in Schizophrenia: Synthesis and Structure−Activity Relationship. Journal of Medicinal Chemistry - ACS Publications. Available at:[7]

  • Discovery and optimization of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1. Bioorganic & Medicinal Chemistry Letters (PubMed). Available at:[2]

  • AU2023274389A1 - New derivatives for treating trpm3 mediated disorders. Google Patents. Available at:[5]

  • Synthesis of Furo[2,3-c]pyridine. Heterocycles. Available at:[1]

Sources

Method

Application Note: A Streamlined Approach to the Synthesis and High-Throughput Screening Preparation of 2-Methylfuro[2,3-c]pyridine Analog Libraries

Abstract The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities.[1][2] This application note pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The furo[2,3-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds, demonstrating a wide spectrum of pharmacological activities.[1][2] This application note provides a comprehensive, field-proven guide for the efficient synthesis of a diverse library of 2-methylfuro[2,3-c]pyridine analogs. We detail a robust synthetic strategy amenable to parallel synthesis and diversification. Furthermore, we present a systematic protocol for the subsequent preparation of these analogs into an assay-ready, high-throughput screening (HTS) library, emphasizing rigorous quality control and automated handling to ensure data integrity and the success of subsequent screening campaigns.

Introduction: The Significance of the Furo[2,3-c]pyridine Scaffold

Fused heterocyclic systems are the cornerstone of modern medicinal chemistry. Among them, the furo[2,3-c]pyridine core has garnered significant attention due to its presence in compounds with potential therapeutic applications, including acting as potent HIV-1 protease inhibitors.[1] The strategic fusion of a furan ring to a pyridine core creates a unique three-dimensional chemical space with specific electronic and steric properties that can be finely tuned to optimize interactions with biological targets.

The objective of this guide is to provide researchers, medicinal chemists, and drug development professionals with a detailed, end-to-end workflow. This encompasses not only the chemical synthesis of a diverse library of analogs based on the 2-methylfuro[2,3-c]pyridine core but also the critical downstream processes of quality control, formatting, and plating for HTS. By integrating synthetic strategy with HTS-readiness, this protocol aims to accelerate the hit-finding phase of drug discovery.

Synthetic Strategy: Building the Analog Library

A successful library synthesis hinges on a strategy that is both robust and amenable to diversification from a common intermediate. Our approach focuses on the construction of the furan ring onto a pre-functionalized pyridine precursor, followed by late-stage diversification using modern cross-coupling methodologies. This ensures a convergent and efficient route to a wide array of analogs.

Core Synthesis via Palladium-Catalyzed Sonogashira Coupling and Cyclization

The Sonogashira coupling is an exceptionally powerful tool for forming C-C bonds between aryl halides and terminal alkynes.[3] We leverage this reaction in a cascade sequence with an intramolecular cyclization to efficiently construct the furo[2,3-c]pyridine core. This method is highly versatile, as the choice of alkyne partner directly translates to diversity at the 2-position of the furan ring.[4][5]

Diagram 1: General Synthetic Workflow This diagram illustrates the two-stage process for generating the analog library, starting from a common pyridine intermediate.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Diversification A 3-Iodo-4-chloropyridine C Key Intermediate (4-Chloro-3-ethynyl-2-methylfuro[2,3-c]pyridine) A->C 1. Sonogashira Coupling 2. Intramolecular Cyclization B Propargyl Alcohol B->C E Final Analog Library (2-Methyl-4-amino-furo[2,3-c]pyridines) C->E Buchwald-Hartwig Amination C->E D Diverse Amines (R-NH2) D->E G A Purified Analog Library (Dry Powders) B Quality Control (QC) - LC-MS (Purity) - NMR (Identity) - Concentration Assay A->B Analytical Validation C Compound Registration (Database Entry) B->C Data Upload D Stock Solution Preparation (e.g., 10 mM in DMSO) C->D Weighing & Dissolution E Assay-Ready Plate Generation (Robotic Liquid Handling) D->E Automated Transfer F Daughter Plates (Working Concentrations) E->F Serial Dilution G Final QC Check (e.g., Image-based) F->G Verification H Plate Sealing & Storage (-20°C or -80°C) G->H Archiving

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Application

Application Notes &amp; Protocols: Strategic Functionalization of the 2-Methylfuro[2,3-c]pyridine Scaffold

Authored by: A Senior Application Scientist Introduction: The 2-Methylfuro[2,3-c]pyridine Core in Modern Drug Discovery The furo[2,3-c]pyridine scaffold represents a class of bicyclic heteroaromatic compounds of signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The 2-Methylfuro[2,3-c]pyridine Core in Modern Drug Discovery

The furo[2,3-c]pyridine scaffold represents a class of bicyclic heteroaromatic compounds of significant interest to the medicinal chemistry community. Its rigid, planar structure serves as an excellent foundation for developing novel therapeutics. A key example is its presence in PNU-142721, a potent HIV-1 protease inhibitor[1]. The fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic landscape, offering multiple avenues for selective functionalization. The 2-methyl substituent provides an additional, valuable handle for chemical modification.

This guide provides a detailed exploration of the primary strategies for functionalizing the 2-methylfuro[2,3-c]pyridine core. We will delve into the mechanistic rationale behind key transformations, offering field-proven protocols for electrophilic substitution, directed ortho-metalation, palladium-catalyzed cross-coupling, and modification of the 2-methyl group. These methodologies are designed to empower researchers in drug development to efficiently navigate the chemical space around this privileged scaffold.

Reactivity Overview: A Tale of Two Rings

The functionalization strategy for 2-methylfuro[2,3-c]pyridine is dictated by the interplay between the furan and pyridine rings.

  • Pyridine Ring : As a π-deficient system, the pyridine ring is generally resistant to electrophilic aromatic substitution[2][3]. When such reactions are forced, they typically occur at the C-4 or C-7 positions, which are meta-like relative to the nitrogen atom. Conversely, the pyridine ring is susceptible to nucleophilic attack and metalation, especially at the C-4 and C-7 positions adjacent to the nitrogen.

  • Furan Ring : Being a π-excessive system, the furan ring is more amenable to electrophilic attack. The C-3 position is the most likely site for such reactions.

  • Methyl Group : The 2-methyl group is allylic to the furan double bond and benzylic-like with respect to the fused aromatic system, making it a site for oxidation or deprotonation/condensation reactions.

cluster_0 2-Methylfuro[2,3-c]pyridine cluster_1 Key Functionalization Sites Core N_Oxidation N-Oxidation Core->N_Oxidation N1 Methyl_Func C2-Methyl Func. Core->Methyl_Func C2-Me Furan_Elec C3-Electrophilic Sub. Core->Furan_Elec C3 Py_Metalation C4/C7-Metalation Core->Py_Metalation C4/C7 Py_Coupling C4/C5/C7-Coupling

Diagram of key reactive sites on the scaffold.

Directed ortho-Metalation (DoM): Precision Functionalization via Lithiation

Directed ortho-metalation is arguably the most powerful strategy for regioselective functionalization of the furo[2,3-c]pyridine core. The pyridine nitrogen atom acts as an intrinsic directing metalating group (DMG), guiding organolithium bases to deprotonate the adjacent C-4 and C-7 positions[4][5][6]. The choice of lithiating agent and conditions determines the site of metalation.

A detailed study has shown that using n-BuLi leads to lithiation primarily at the C-4 position, whereas employing a superbase like [n-BuLi/LiDMAE] can selectively deprotonate the C-7 position[4]. This differential reactivity provides a toolbox for precisely installing functional groups.

G cluster_0 C-4 Functionalization cluster_1 C-7 Functionalization start 2-Methylfuro[2,3-c]pyridine step1_c4 1. n-BuLi, THF, -78°C start->step1_c4 Pathway A step1_c7 1. n-BuLi/LiDMAE, THF, -78°C start->step1_c7 Pathway B step2_c4 2. Electrophile (E+) product_c4 4-Substituted Product step2_c7 2. Electrophile (E+) product_c7 7-Substituted Product

Regioselective lithiation workflows.
Protocol 2.1: Regioselective Lithiation at C-4 and Trapping with an Electrophile

This protocol describes the selective functionalization at the C-4 position.

Materials:

  • 2-Methylfuro[2,3-c]pyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, solution in hexanes)

  • Electrophile (e.g., N-iodosuccinimide (NIS), benzaldehyde, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 2-methylfuro[2,3-c]pyridine (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.1 M solution).

  • Lithiating: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equiv) dropwise via syringe over 15 minutes. The solution may change color, indicating the formation of the lithiated species. Stir the mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add a solution of the chosen electrophile (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Workup: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Trustworthiness Note: The success of this reaction is critically dependent on anhydrous conditions. Flame-drying glassware and using freshly distilled solvents are essential to prevent quenching of the highly reactive organolithium intermediate.

Palladium-Catalyzed Cross-Coupling: Building Molecular Complexity

Palladium-catalyzed cross-coupling reactions are indispensable tools for creating C-C and C-heteroatom bonds, forming the backbone of modern drug discovery efforts[7]. To utilize these reactions, a "handle," typically a halide or triflate, must first be installed on the 2-methylfuro[2,3-c]pyridine core. This can be achieved via the lithiation protocols described above (e.g., using NIS or Br₂ as the electrophile) or through other synthetic routes.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
Reaction NameBond FormedCoupling PartnersTypical Catalyst/LigandBase
Suzuki-Miyaura C-C (sp²)Aryl/Vinyl Halide + Boronic Acid/EsterPd(PPh₃)₄, PdCl₂(dppf)K₂CO₃, Cs₂CO₃
Heck C-C (sp²)Aryl/Vinyl Halide + AlkenePd(OAc)₂, PdCl₂(PPh₃)₂Et₃N, K₂CO₃
Buchwald-Hartwig C-N / C-OAryl Halide + Amine/AlcoholPd₂(dba)₃ + Xantphos, RuPhosNaOt-Bu, K₃PO₄
Protocol 3.1: Suzuki-Miyaura Coupling of 4-Bromo-2-methylfuro[2,3-c]pyridine

This protocol provides a general procedure for coupling an arylboronic acid to the C-4 position.

Materials:

  • 4-Bromo-2-methylfuro[2,3-c]pyridine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Potassium carbonate (K₂CO₃, 2.0-3.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%)

  • 1,4-Dioxane and Water (e.g., 4:1 mixture)

  • Argon or Nitrogen gas supply

Procedure:

  • Reaction Setup: To a reaction vessel, add the 4-bromo-2-methylfuro[2,3-c]pyridine, the arylboronic acid, and K₂CO₃.

  • Degassing: Add the dioxane/water solvent mixture. Degas the mixture thoroughly by bubbling with an inert gas (Argon) for 20-30 minutes. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the degassed mixture under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.[7]

Functionalization of the 2-Methyl Group

The 2-methyl group is a versatile handle for introducing further diversity. Its reactivity is analogous to the methyl group in 2-picoline, allowing for both oxidation and condensation reactions.

Oxidation to Aldehyde and Carboxylic Acid

Oxidation of the methyl group can provide access to key synthetic intermediates like aldehydes and carboxylic acids. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes (Riley oxidation)[8]. More aggressive oxidation can yield the corresponding carboxylic acid[9][10].

start 2-Methylfuro[2,3-c]pyridine aldehyde 2-Formylfuro[2,3-c]pyridine start->aldehyde SeO₂, Dioxane, H₂O Reflux acid Furo[2,3-c]pyridine-2-carboxylic acid aldehyde->acid e.g., KMnO₄ or Ag₂O

Oxidation pathways for the 2-methyl group.
Protocol 4.1.1: Riley Oxidation to 2-Formylfuro[2,3-c]pyridine

Materials:

  • 2-Methylfuro[2,3-c]pyridine (1.0 equiv)

  • Selenium dioxide (SeO₂, 1.1 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylfuro[2,3-c]pyridine in a mixture of dioxane and a small amount of water (e.g., 50:1 v/v).

  • Reagent Addition: Add SeO₂ to the solution.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) for 4-6 hours. A black precipitate of elemental selenium will form as the reaction proceeds.

  • Workup: Cool the reaction mixture to room temperature and filter off the selenium precipitate through a pad of Celite.

  • Extraction: Dilute the filtrate with water and extract with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify the resulting aldehyde by column chromatography.

Causality Note: The water in the reaction medium is crucial for the catalytic cycle of the Riley oxidation. The mechanism involves an ene reaction followed by a[11][12]-sigmatropic rearrangement[8].

Condensation Reactions

The protons of the 2-methyl group are acidic enough to be removed by a strong base, generating a nucleophilic species that can react with electrophiles, particularly aldehydes, in Knoevenagel-type condensations.

Protocol 4.2.1: Synthesis of a 2-Styryl Derivative

Procedure:

  • Anion Formation: Treat 2-methylfuro[2,3-c]pyridine with a strong base like lithium diisopropylamide (LDA) in anhydrous THF at -78 °C to generate the corresponding anion.

  • Condensation: Add a substituted benzaldehyde (1.0 equiv) to the solution and allow it to react.

  • Dehydration: The intermediate alcohol may eliminate water upon acidic workup or heating to yield the conjugated styryl product.

  • Purification: Purify the final product by recrystallization or column chromatography.

Electrophilic Aromatic Substitution

While the pyridine ring is deactivated towards electrophiles, the electron-rich furan ring can undergo substitution, likely at the C-3 position. For the related benzo[b]furo[2,3-c]pyridines, electrophilic substitution occurs on the benzofuran moiety[11].

Protocol 5.1: Bromination at the C-3 Position

Materials:

  • 2-Methylfuro[2,3-c]pyridine (1.0 equiv)

  • N-Bromosuccinimide (NBS, 1.05 equiv)

  • Acetonitrile or Dichloromethane

Procedure:

  • Reaction Setup: Dissolve 2-methylfuro[2,3-c]pyridine in the chosen solvent at room temperature.

  • Reagent Addition: Add NBS portion-wise to the solution. The reaction is often exothermic and may require cooling in an ice bath to maintain room temperature.

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction with aqueous sodium thiosulfate solution to destroy any remaining bromine.

  • Extraction and Purification: Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography to isolate the 3-bromo-2-methylfuro[2,3-c]pyridine.

Conclusion

The 2-methylfuro[2,3-c]pyridine scaffold offers a rich and varied chemical landscape for modification. Through the strategic application of modern synthetic methodologies—including precise, base-mediated lithiations, robust palladium-catalyzed cross-couplings, and direct modifications of the methyl group—researchers can rapidly generate diverse libraries of analogs. The protocols and insights provided herein serve as a validated starting point for the exploration of this important heterocyclic system in the pursuit of novel therapeutic agents.

References

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  • Schlosser, M. (n.d.). Directed (ortho)
  • Luis, R., et al. (2021). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.
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  • Liu, X., & Kozlowski, M. C. (2020). Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review. Semantic Scholar.
  • Ishemian, H. (1957). Oxidation of methyl-pyridines. U.S.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurities in 2-Methylfuro[2,3-c]pyridine extraction

Technical Support Center: Troubleshooting 2-Methylfuro[2,3-c]pyridine Extraction Welcome to the Technical Support Center for heterocyclic extraction workflows. This guide is specifically engineered for researchers and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 2-Methylfuro[2,3-c]pyridine Extraction

Welcome to the Technical Support Center for heterocyclic extraction workflows. This guide is specifically engineered for researchers and drug development professionals dealing with the isolation and purification of 2-Methylfuro[2,3-c]pyridine and its derivatives.

I. Mechanistic FAQs: Origins of Impurities

Q1: What are the most common impurities co-extracted with 2-methylfuro[2,3-c]pyridine, and why do they persist? A1: The synthesis of the furo[2,3-c]pyridine core often relies on transition-metal-catalyzed cyclization (e.g., utilizing CuI or Pd catalysts) or multi-step ring closures from functionalized pyridines[1][2]. Consequently, the crude mixture typically contains:

  • Regioisomers (e.g., furo[3,2-c]pyridine): Formed due to ambiguous cyclization trajectories if the starting pyridine possesses multiple reactive ortho-positions. They share nearly identical pKa values and polarities, making standard acid-base extraction ineffective for their separation.

  • Transition Metal Residues (Pd/Cu): The basic pyridine nitrogen strongly coordinates with palladium and copper ions used in cross-coupling steps[2]. These metal-adducts alter the partition coefficient (LogP) of the target molecule, causing it to drag into the aqueous phase or form stubborn emulsions.

  • Furan Ring-Opened Degradants: The furan moiety is highly sensitive to oxidative and highly acidic environments[3]. Exposure to strong aqueous acids during extraction can lead to hydrolytic ring-opening, generating polar impurities.

Q2: Why does my acid-base extraction yield a high degree of degradation products, despite the pyridine ring being stable? A2: While the pyridine ring is robust, the fused furan ring is susceptible to electrophilic attack and hydrolysis. Using concentrated strong acids (like 6M HCl) for the initial extraction protonates the pyridine nitrogen but also risks protonating the furan oxygen, leading to ring-opening. Causality: To prevent this, the extraction must leverage the exact pKa of the pyridine nitrogen (typically ~5.2 for furo[2,3-c]pyridines)[4]. Using a mild acid (e.g., 1M citric acid or 1M HCl at strict 0–5 °C) ensures selective protonation of the basic nitrogen without degrading the heteroaromatic furan system.

Q3: How do I eliminate residual Palladium (Pd) and Copper (Cu) catalysts that co-elute with the product? A3: Because the target molecule acts as a bidentate or monodentate ligand, simple washing is insufficient. Causality: You must introduce a competing ligand with a higher binding affinity for the metals than the pyridine nitrogen. Washing the organic layer with an aqueous EDTA solution or treating the organic phase with a thiol-functionalized silica scavenger (e.g., SiliaBond Thiol) displaces the metal ions from the product, allowing them to be filtered or washed away into the aqueous waste.

II. Experimental Protocols: Self-Validating Extraction Workflow

This protocol utilizes a self-validating acid-base extraction designed to isolate 2-methylfuro[2,3-c]pyridine while purging neutral organics, transition metals, and regioisomers.

Step 1: Selective Acidic Extraction (Purging Neutral Impurities)

  • Action: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc). Cool the solution to 0–5 °C in an ice bath.

  • Action: Slowly add 1M HCl (aq) until the aqueous phase reaches pH 2. Vigorously mix and separate the layers.

  • Causality: The low temperature minimizes furan degradation[3]. The pH 2 environment ensures >99.9% protonation of the pyridine nitrogen, transferring the target compound into the aqueous layer as a water-soluble hydrochloride salt. Neutral impurities (unreacted precursors, non-basic byproducts) remain in the lipophilic EtOAc.

  • Self-Validation Check: Spot the EtOAc layer on a TLC plate and visualize under UV (254 nm). If the target compound's spot is absent, the acidic extraction is complete. Discard the EtOAc layer.

Step 2: Buffered Basification (Recovering the Free Base)

  • Action: To the retained cold aqueous layer, slowly add saturated aqueous Sodium Carbonate ( Na2​CO3​ ) until the pH reaches 9.0.

  • Causality: Na2​CO3​ is chosen over NaOH to prevent localized high-pH spikes that could trigger nucleophilic degradation. A pH of 9 is sufficiently above the conjugate acid's pKa to ensure complete deprotonation back to the lipophilic free base.

  • Self-Validation Check: Use a calibrated pH meter or high-resolution pH paper. The solution must remain stably at pH 9 after 5 minutes of stirring.

Step 3: Organic Recovery & Metal Scavenging

  • Action: Extract the basified aqueous layer with Dichloromethane (DCM) (3 x 20 mL).

  • Action: Combine the DCM layers and add 10% (w/w) thiol-functionalized silica gel. Stir at room temperature for 1 hour, then filter through a Celite pad.

  • Causality: DCM provides excellent solvation for the fused bicyclic system. The thiol-silica covalently traps Pd and Cu residues[2], physically removing them from the liquid phase.

  • Self-Validation Check: Evaporate a 1 mL aliquot of the DCM and analyze via LC-MS. The absence of metal-isotope clusters (e.g., Pd clusters around +106 m/z) confirms successful scavenging.

III. Quantitative Data & Troubleshooting Tables

Table 1: Physicochemical Properties & Impurity Purge Strategies

Compound / ImpurityTarget pKaLogP (Est.)Primary Removal Strategy
2-Methylfuro[2,3-c]pyridine ~5.21.8Target Product: Recovered via pH 9 extraction into DCM.
Unreacted Alkynylpyridines ~4.52.5Purged in Step 1 (EtOAc wash at pH 2).
Furo[3,2-c]pyridine (Isomer) ~5.11.8Cannot be extracted out; requires preparative HPLC or salt crystallization.
Pyridine N-Oxide Byproducts ~1.50.5Purged in Step 2 (Remains in aqueous phase at pH 9 due to high polarity).
Pd/Cu Catalysts N/AN/APurged in Step 3 via Thiol-Silica scavenging.

Table 2: Extraction Troubleshooting Matrix

SymptomMechanistic CauseCorrective Action
Product loss in initial organic wash Incomplete protonation; pH is too high (>3).Adjust aqueous phase to strictly pH 2 using 1M HCl. Verify with pH meter.
Emulsion formation during extraction Metal-product complexes acting as surfactants.Filter crude mixture through Celite before extraction, or add brine to the aqueous layer.
Degradation / Ring-opening observed Furan ring hydrolyzed by strong acid or heat.Strictly maintain temperature at 0–5 °C during acidification; use 1M Citric Acid instead of HCl.

IV. Extraction Workflow Visualization

ExtractionWorkflow Crude Crude Reaction Mixture (Product + Impurities) AcidExt Acidic Extraction (1M HCl, EtOAc, 0-5°C) Crude->AcidExt Org1 Organic Layer 1 (Neutral Impurities, Unreacted) AcidExt->Org1 Discard Aq1 Aqueous Layer 1 (Protonated Product & Amines) AcidExt->Aq1 Keep Basify Basification & Extraction (Na2CO3 to pH 9, DCM) Aq1->Basify Aq2 Aqueous Layer 2 (Salts, N-Oxides, Polar Byproducts) Basify->Aq2 Discard Org2 Organic Layer 2 (Free Base Product + Trace Metals) Basify->Org2 Keep Scavenge Metal Scavenging (Thiol-functionalized Silica) Org2->Scavenge Pure Pure 2-Methylfuro[2,3-c]pyridine Scavenge->Pure

Fig 1: Step-by-step acid-base extraction workflow for isolating 2-Methylfuro[2,3-c]pyridine.

V. References

  • Meng-Yang Chang and Hang-Yi Tai. "SYNTHESIS OF FURO[2,3-c]PYRIDINE". Heterocycles, Vol. 83, No. 8, 2011. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEkzSDiRUKdlpFBd-wEKYDNgRHfmni5cXQWrjINCvVEulyTtOkxqgzw2alNApPPpyyvqbxcGXnd7mQWWy2w59nLUAeVicyWgxWkipbN2xTOG5KM8286-4XI9pW7fePSHnghaleqh76DuldpzsVwz98py8lh2Av8-Zlmf_9lvvBep2K4v0CvUU5oQ==]

  • Mathias P. Mertes, Ronald F. Borne, and Larry E. Hare. "Synthesis of furo[2,3-c]pyridine derivatives". The Journal of Organic Chemistry, 1968. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvCFlsN9LslqoRLWuuQ2nzAgSnglCiDkQ0h1HZDCvfVPiqzD19vYyQqacksmRxjWV-C697Ttzsxgcez8Mib2AZj2xWX4QJJfh3acEJmP37xlBfAMJI8mg-PNn57I8l6O_BfFSu9n06FcZxaQ==]

  • "Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors". The Journal of Organic Chemistry, ACS Publications. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0d1LTCQBglpCDQnmzaxvYGjkXlL23pjwixpDqvCUEE65A85eeAmoVbWwR3jDIQtUYNXGD7uNLZPIkkWS2c-qtzJjyND0W8RiK9A89XSTDqpbcpWwbhR7hgm-s6_JCbKCKzOMsvA==]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12826108, Furo[2,3-c]pyridine". PubChem. Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG04LqXcLtEvjqwKMsxbC7r7ZbeXJT3ZFZIYN0ML6wDzTfhR2oRgwIjY-M0sEMmsUl6epGFj6ywgoBCAEzGOoMbhJwBEJ6TcRj34GNqHvrpU0bAgUYVT9UQgdc-7eX6n4u2MidNCkV3cVjsM2MPjUs8LRK_u61DlX4=]

Sources

Optimization

Technical Support Center: Optimizing 2-Methylfuro[2,3-c]pyridine Cyclization

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the optimization of the 2-methylfuro[2,3-c]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers, synthetic chemists, and drug development professionals working on the optimization of the 2-methylfuro[2,3-c]pyridine scaffold. As a Senior Application Scientist, I have structured this resource to move beyond basic procedures—focusing instead on the mechanistic causality behind reaction failures and providing self-validating protocols to ensure reproducible cyclization.

Mechanistic Workflows & Logical Relationships

Understanding the synthetic logic is critical before troubleshooting. The synthesis of the furo[2,3-c]pyridine core generally follows two primary pathways: a multi-step functionalization of a piperidinone derivative, or a metal-catalyzed cascade of a pre-functionalized pyridine.

G N1 N-benzenesulfonylpiperidin-4-one N2 Wittig Olefination (Ph3P=CHCO2Et) N1->N2 N3 α,β-Unsaturated Ester N2->N3 N4 DBU Deconjugation (THF, Reflux) N3->N4 N5 β,γ-Unsaturated Ester N4->N5 N6 Hydrolysis (NaOH) & PhSeCl Cyclization N5->N6 N7 Selenolactone Intermediate N6->N7 N8 NaIO4 Oxidative Dehydroselenylation N7->N8 N9 α,β-Unsaturated Lactone N8->N9 N10 DIBALH Reduction & Aromatization N9->N10 N11 Furo[2,3-c]pyridine Core N10->N11

5-Step Synthesis Workflow for Furo[2,3-c]pyridine via PhSeCl/NaIO4.

G N1 4-Iodo-3-hydroxypyridine + Terminal Alkyne N2 Pd/Cu Catalysis (Sonogashira) N1->N2 N3 4-Alkynyl-3-hydroxypyridine N2->N3 N4 AgOTf / K2CO3 (120 °C, 5-endo-dig) N3->N4 N5 2-Substituted Furo[2,3-c]pyridine N4->N5

Pd-Catalyzed Sonogashira and Ag-Mediated Cyclization Cascade.

Troubleshooting Guide: Specific Experimental Issues

Q: Why am I getting intractable tars instead of the cyclized product when using Phosphorus Pentachloride (PCl₅) and Stannic Chloride (SnCl₄)? A: The causality here lies in the extreme sensitivity of the furan ring to strong Lewis and Brønsted acids. While early literature reported successful cyclizations of related systems using PCl₅ and SnCl₄ , applying these harsh electrophilic cyclization conditions to 2-methylfuro[2,3-c]pyridine precursors often leads to rapid polymerization and decomposition. Solution: Abandon the strong Lewis acid approach. Pivot to the much milder phenylselenyl chloride (PhSeCl)-mediated cyclization, which operates at room temperature and avoids the generation of destructive acidic byproducts .

Q: My deconjugation step (α,β-unsaturated ester to β,γ-unsaturated ester) is stalling at ~40% conversion. How do I drive this to completion? A: Deconjugation requires the abstraction of a slightly acidic proton to form an extended enolate, followed by kinetically controlled protonation. If the reaction stalls, your base (DBU) is likely being quenched by trace moisture in the THF, or the thermodynamic equilibrium is favoring the conjugated system. Solution: Use strictly anhydrous, freshly distilled THF. Increase the DBU equivalents to 1.2 eq and ensure the reaction is refluxed for a full 10 hours . Monitor the disappearance of the conjugated olefinic proton via ¹H NMR to validate completion before proceeding.

Q: The Sonogashira coupling works, but the subsequent 5-endo-dig cyclization to form the furo[2,3-c]pyridine fails completely. What is missing? A: The 5-endo-dig cyclization of 4-alkynyl-3-hydroxypyridines is thermodynamically challenging. Standard bases like Cs₂CO₃ at 60 °C are insufficient to drive the nucleophilic addition of the hydroxyl group across the alkyne . Solution: You must introduce a carbophilic Lewis acid to activate the alkyne. Adding 10 mol% of AgOTf (Silver triflate) or [(Ph₃P)Au]Cl and elevating the temperature to 120 °C will facilitate the ring closure, boosting yields from 0% to >90%.

Frequently Asked Questions (FAQs)

Q: Why is the PhSeCl/NaIO₄ system preferred over standard iodocyclization (I₂/NaHCO₃) for this scaffold? A: Standard iodocyclization followed by DBU-mediated dehydroiodination typically results in poor yields (approx. 35% over two steps) due to the instability of the iodinated intermediates and competing elimination pathways. PhSeCl provides highly regioselective cyclization to a stable selenolactone. The subsequent oxidative dehydroselenylation with NaIO₄ is incredibly clean, yielding the α,β-unsaturated lactone in 89–95% yield .

Q: Can I use a palladium-catalyzed carbonylative cyclization to directly install the 2-methyl group? A: Yes. Carbonylative cyclization of 5-hydroxy-4-(alkynyl)pyridines using carbon monoxide in methanol, catalyzed by PdCl₂ and CuCl₂ under basic conditions, is a highly effective, modern method for generating 2,5-substituted furo[2,3-c]pyridine-3-carboxylates .

Quantitative Data Summaries

To aid in protocol selection, the following table summarizes the efficiency of various cyclization conditions based on literature precedents.

PrecursorReagents / Catalyst SystemTemp (°C)Time (h)Yield (%)Ref
β,γ-unsaturated acidI₂, NaHCO₃, then DBURT435
β,γ-unsaturated acidPhSeCl, then NaIO₄RT289–95
4-alkynyl-3-hydroxypyridineCs₂CO₃, DMF60240 (Fails)
4-alkynyl-3-hydroxypyridineK₂CO₃, AgOTf (10 mol%)1201492

Experimental Protocols

Protocol A: PhSeCl-Mediated Cyclization to Selenolactone

This protocol avoids the harsh acidic conditions that destroy the furan core, utilizing a mild, room-temperature selenenylation.

  • Preparation: Dissolve the crude β,γ-unsaturated carboxylic acid (1.0 eq, derived from the hydrolysis of the corresponding ester) in anhydrous THF to achieve a 0.2 M concentration. Maintain under an inert argon atmosphere.

  • Reagent Addition: Add phenylselenyl chloride (PhSeCl) (1.1 eq) in a single portion at room temperature.

  • Reaction: Stir the mixture at room temperature for 2 hours.

  • Self-Validation Checkpoint: The success of the selenenylation is visually indicated by the fading of the intense orange/red color of PhSeCl.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with ethyl acetate.

  • Purification & Validation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel column chromatography. Analytical Validation: Confirm the formation of the selenolactone by ¹H NMR, specifically noting the downfield shift of the lactone ring protons compared to the open-chain acid , .

Protocol B: Silver(I)-Catalyzed 5-endo-dig Cyclization

Designed for substrates derived from Sonogashira couplings, this protocol overcomes the thermodynamic barrier of 5-endo-dig closures.

  • Preparation: In a dry Schlenk tube, combine the 4-alkynyl-3-hydroxypyridine derivative (1.0 eq), K₂CO₃ (2.0 eq), and AgOTf (10 mol%).

  • Solvent Addition: Add anhydrous DMF to achieve a 0.1 M concentration of the substrate.

  • Heating: Seal the tube and heat the reaction mixture to 120 °C in a pre-heated oil bath for 14 hours.

  • Self-Validation Checkpoint: Monitor the reaction via IR spectroscopy or TLC. The 5-endo-dig cyclization is confirmed by the complete disappearance of the sharp alkyne stretch (~2100 cm⁻¹) and the emergence of a new, highly fluorescent spot on TLC under 254 nm UV light.

  • Workup: Cool the mixture to room temperature, dilute with distilled water, and extract with ethyl acetate (3x).

  • Purification: Dry the combined organic extracts over MgSO₄, concentrate in vacuo, and purify by flash chromatography to yield the pure substituted furo[2,3-c]pyridine .

References

  • Title: Synthesis of furo[2,3-c]pyridine derivatives Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Furo[2,3-c]pyridine Source: Heterocycles URL: [Link]

  • Title: Synthesis of 2H-furo[2,3-c]pyrazole ring systems through silver(I) ion-mediated ring-closure reaction Source: Beilstein Journal of Organic Chemistry (NIH / PMC) URL: [Link]

  • Title: Synthesis of Melatonin Analogues Derived from Furo[2,3-b]- and [2,3-c]pyridines by Use of a Palladium-Copper Catalyst System Source: ResearchGate URL: [Link]

Troubleshooting

Overcoming solubility issues of 2-Methylfuro[2,3-c]pyridine in aqueous media

A Senior Application Scientist's Guide to Overcoming Aqueous Solubility Challenges Welcome to the technical support center for 2-Methylfuro[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Overcoming Aqueous Solubility Challenges

Welcome to the technical support center for 2-Methylfuro[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this heterocyclic compound in aqueous media. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

The furo[2,3-c]pyridine scaffold is a promising motif in medicinal chemistry.[1] However, like many heterocyclic compounds, its derivatives can exhibit poor aqueous solubility, posing a significant hurdle for biological assays and formulation development.[2] This guide provides a systematic, multi-pronged approach to rationally address these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 2-Methylfuro[2,3-c]pyridine in phosphate-buffered saline (PBS) at pH 7.4, but it's not dissolving or is precipitating. What's the most likely reason?

A1: The primary reason is likely the compound's intrinsic low solubility in neutral aqueous media. The pyridine nitrogen in the 2-Methylfuro[2,3-c]pyridine structure is weakly basic.[3][4] At a neutral pH of 7.4, the molecule exists predominantly in its neutral, less soluble form. To achieve significant solubility, the pH of the medium likely needs to be lowered to protonate the pyridine nitrogen, forming a more soluble salt.[5][6]

Q2: What is the very first step I should take to systematically improve the solubility of my compound?

A2: The most critical first step is to determine the pH-solubility profile of your specific batch of 2-Methylfuro[2,3-c]pyridine. This foundational experiment will provide quantitative data on how its solubility changes with pH and will inform all subsequent solubilization strategies. It is a self-validating system that replaces guesswork with data-driven decisions.

Q3: I need to make a high-concentration stock solution for my cell-based assays. Is using 100% DMSO a good idea?

A3: While DMSO is an excellent solvent for many organic compounds, preparing a 100% DMSO stock can lead to precipitation when diluted into aqueous assay media. A common and often better practice is to use a co-solvent system or to prepare the stock in an acidified aqueous solution if the compound's stability permits. If you must use DMSO, keep the final concentration in your assay medium as low as possible (typically <0.5%) to avoid artifacts and precipitation.[]

Q4: Are there any "quick-fix" methods to try if I just need to dissolve a small amount for a preliminary experiment?

A4: For a quick preliminary test, you can try gentle heating or sonication, which can help overcome the kinetic barriers to dissolution.[8] Alternatively, adding a small amount of a water-miscible organic co-solvent like ethanol or propylene glycol can provide an initial indication of improved solubility.[9][10] However, for reproducible and scalable results, a systematic approach as outlined in the troubleshooting guide is strongly recommended.

In-Depth Troubleshooting Guide

This section provides a logical workflow and detailed protocols to systematically address the solubility of 2-Methylfuro[2,3-c]pyridine.

Workflow for Selecting a Solubilization Strategy

Before diving into specific techniques, it's crucial to select the most appropriate strategy for your experimental context. This decision tree provides a rational path forward.

G start Start: Poor Solubility of 2-Methylfuro[2,3-c]pyridine ph_sol_profile Step 1: Determine pH-Solubility Profile start->ph_sol_profile is_ph_effective Is pH adjustment sufficient and compatible with experiment? ph_sol_profile->is_ph_effective use_ph Strategy 1: pH-Adjusted Buffer is_ph_effective->use_ph Yes consider_other Need further enhancement? is_ph_effective->consider_other No end Optimized Solubilization Achieved use_ph->end cosolvent Strategy 2: Co-Solvent System consider_other->cosolvent For stock solutions or in vitro assays cyclodextrin Strategy 3: Cyclodextrin Complexation consider_other->cyclodextrin For in vivo or when organic solvents are undesirable surfactant Strategy 4: Surfactant Micelles consider_other->surfactant For formulation or when high drug loading is needed cosolvent->end cyclodextrin->end surfactant->end

Caption: Decision tree for selecting a solubilization strategy.

Strategy 1: pH Adjustment

Expertise & Causality: The solubility of ionizable compounds is highly dependent on pH.[11][12] 2-Methylfuro[2,3-c]pyridine contains a basic pyridine nitrogen. By lowering the pH of the aqueous medium, we increase the concentration of hydronium ions (H₃O⁺). These ions protonate the basic nitrogen, forming a pyridinium cation. This ionized form is significantly more polar and thus more soluble in water than the neutral molecule.[5][6] As a general rule, for a basic compound, solubility increases as the pH is lowered.[13]

G cluster_0 Low pH (Acidic Environment) Compound_Neutral 2-Methylfuro[2,3-c]pyridine (Neutral, Low Solubility) H3O + H₃O⁺ Compound_Neutral->H3O Compound_Protonated Protonated Form (Cationic, High Solubility) H3O->Compound_Protonated Protonation Compound_Protonated->Compound_Neutral Deprotonation (at higher pH) H2O + H₂O Compound_Protonated->H2O

Caption: Effect of pH on the ionization and solubility of 2-Methylfuro[2,3-c]pyridine.

Experimental Protocol: Determining a pH-Solubility Profile

  • Prepare Buffers: Create a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

  • Add Compound: Add an excess amount of solid 2-Methylfuro[2,3-c]pyridine to a fixed volume of each buffer in separate vials. A visible amount of undissolved solid should remain.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. This is a crucial step for determining thermodynamic solubility.[1]

  • Separate Solid: Centrifuge the samples at high speed to pellet the excess solid.

  • Sample and Filter: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify: Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer.

Strategy 2: Co-solvency

Expertise & Causality: Co-solvents are water-miscible organic solvents that, when added to water, disrupt the hydrogen bonding network of water, reducing the overall polarity of the solvent system.[][10] This makes the solvent more "hospitable" to hydrophobic molecules like 2-Methylfuro[2,3-c]pyridine, thereby increasing its solubility.[9] This is a widely used and effective technique, particularly for preparing concentrated stock solutions for in vitro screening.[14]

Data Presentation: Common Co-solvents for Pharmaceutical Research

Co-solventPolarity IndexKey CharacteristicsTypical Concentration Range
Ethanol 5.2Volatile, commonly used in oral formulations.[]5-40% (v/v)
Propylene Glycol (PG) 6.8Less volatile than ethanol, good safety profile.[9]10-60% (v/v)
Polyethylene Glycol 400 (PEG 400) 6.9Non-volatile, often used in oral and parenteral formulations.[][15]10-80% (v/v)
Dimethyl Sulfoxide (DMSO) 7.2Powerful aprotic solvent, primarily for in vitro stock solutions.[]<1% final assay conc.

Experimental Protocol: Co-solvent Screening

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing increasing percentages of your chosen co-solvent (e.g., 10%, 20%, 40%, 60% v/v PG in water).

  • Determine Solubility: Use the shake-flask method described in Strategy 1 to determine the solubility of 2-Methylfuro[2,3-c]pyridine in each co-solvent mixture.

  • Assess Stability: After determining solubility, store the saturated solutions under desired conditions (e.g., 4°C, room temperature) for a set period (e.g., 24 hours) to check for precipitation upon standing.

  • Optimize: Select the lowest concentration of co-solvent that achieves the desired solubility and maintains physical stability.

Strategy 3: Cyclodextrin Complexation

Expertise & Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] They can encapsulate poorly soluble "guest" molecules, like 2-Methylfuro[2,3-c]pyridine, within their hydrophobic core.[] The resulting inclusion complex has a hydrophilic exterior, which allows it to dissolve readily in water, thereby increasing the apparent solubility of the guest molecule.[18] This method is particularly valuable for in vivo studies where organic co-solvents may be undesirable.[19]

G cluster_0 Cyclodextrin Inclusion Complex Formation Compound 2-Methylfuro[2,3-c]pyridine (Hydrophobic) Plus + Compound->Plus Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Plus->Cyclodextrin Complex Inclusion Complex (Water Soluble) Cyclodextrin->Complex Encapsulation

Caption: Encapsulation of a guest molecule by a cyclodextrin.

Experimental Protocol: Kneading Method for Inclusion Complex Preparation

  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common starting point due to its high aqueous solubility and good safety profile.[18]

  • Molar Ratio: Determine the desired molar ratio of drug to cyclodextrin (e.g., 1:1 or 1:2).

  • Form a Paste: Place the cyclodextrin in a mortar and add a small amount of a water-ethanol mixture to form a homogeneous paste.

  • Incorporate Drug: Slowly add the 2-Methylfuro[2,3-c]pyridine to the paste while continuously triturating (kneading) for 30-60 minutes.[5]

  • Dry the Complex: Dry the resulting solid mixture in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Assess Solubility: Determine the aqueous solubility of the prepared complex using the shake-flask method and compare it to the solubility of the uncomplexed drug.

Strategy 4: Use of Surfactants

Expertise & Causality: Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into micelles in aqueous solution.[20] These micelles have a hydrophobic core and a hydrophilic shell.[21] Poorly soluble drugs can partition into the hydrophobic core, effectively being "dissolved" within the micellar structure, which dramatically increases the drug's overall concentration in the aqueous phase.[22][23]

Data Presentation: Common Surfactants in Formulations

SurfactantTypeKey Characteristics
Sodium Lauryl Sulfate (SLS) AnionicStrong solubilizer, but can cause irritation.[20]
Polysorbate 80 (Tween® 80) Non-ionicWidely used, good biocompatibility, common in parenteral formulations.[21]
Polyoxyl 35 Castor Oil (Kolliphor® EL) Non-ionicExcellent solubilizer for very hydrophobic compounds.[21]

Experimental Protocol: Surfactant-based Solubilization

  • Prepare Surfactant Solutions: Prepare a series of aqueous solutions of a chosen surfactant (e.g., Polysorbate 80) at concentrations well above its CMC.

  • Determine Solubility: Employ the shake-flask method (as described in Strategy 1) to determine the saturation solubility of 2-Methylfuro[2,3-c]pyridine in each surfactant solution.

  • Plot Data: Plot the solubility of the drug as a function of surfactant concentration. A significant increase in solubility is typically observed above the CMC.

  • Select Concentration: Choose the lowest surfactant concentration that provides the required drug solubility while considering potential impacts on the biological system being studied.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges associated with 2-Methylfuro[2,3-c]pyridine, enabling more reliable and reproducible experimental outcomes.

References

  • Vertex AI Search. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC.
  • Cosolvent. Wikipedia.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
  • Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds. Benchchem.
  • The Role of Surfactants in Solubiliz
  • improving the solubility of 4-(4-acetylphenyl)pyridine. Benchchem.
  • Co-solvents | Biochemical Assay Reagents. MedChemExpress.
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Prolifer
  • Cosolvent and Complex
  • Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide. Benchchem.
  • pH and Solubility. AP Chemistry.
  • pH Adjustment and Co-Solvent Optimiz
  • The Effects of pH on Solubility. Chemistry LibreTexts.
  • Solubility and pH. Chemistry LibreTexts.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • pH and solubility. Khan Academy.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Can I use Cyclodextrin to improve the solubility of a compound?.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • 2-methylpyridine. mVOC 4.0.
  • Pyridine. Wikipedia.

Sources

Optimization

Reducing side reactions during 2-Methylfuro[2,3-c]pyridine preparation

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and side reactions encountered during the prep...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic hurdles and side reactions encountered during the preparation of 2-Methylfuro[2,3-c]pyridine .

The most robust and widely adopted route for synthesizing the furo[2,3-c]pyridine core is a one-pot Sonogashira cross-coupling of a halopyridinol (e.g., 3-iodo-4-pyridinol) with a terminal alkyne (propyne), followed by a tandem, tethered nucleophile-assisted 5-endo-dig cyclization (heteroannulation)[1]. While elegant, this tandem process is highly susceptible to competing reaction pathways if the catalytic cycle is not strictly controlled.

Mechanistic Workflow & Competing Pathways

To troubleshoot effectively, we must first map the reaction landscape. The diagram below illustrates the desired catalytic sequence alongside the three most common failure modes: Glaser homocoupling, dehalogenation, and stalled cyclization.

G A 3-Iodo-4-pyridinol + Propyne B Pd/Cu Catalytic Cycle (Sonogashira Coupling) A->B F Side Reaction 1: Glaser Homocoupling (2,4-Hexadiyne) A->F O2 Ingress / Excess Cu(II) G Side Reaction 2: Dehalogenation (4-Pyridinol) A->G Moisture / β-Hydride Elim. C 3-(Prop-1-yn-1-yl)pyridin-4-ol (Intermediate) B->C D 5-endo-dig Cyclization (Heteroannulation) C->D H Side Reaction 3: Stalled Intermediate (Uncyclized) C->H Insufficient Alkyne Activation E 2-Methylfuro[2,3-c]pyridine (Desired Product) D->E

Reaction pathway for 2-Methylfuro[2,3-c]pyridine synthesis highlighting key side reactions.

Troubleshooting Guides & FAQs

Q1: I am losing my propyne gas/solution rapidly, and GC-MS shows a highly volatile byproduct. Why is the cross-coupling failing? Causality: You are observing Glaser-type homocoupling [2]. In the presence of trace oxygen, the Cu(I) co-catalyst is oxidized to Cu(II). Cu(II) acts as an oxidant that rapidly dimerizes your terminal alkyne (propyne) into 2,4-hexadiyne. This starves the primary Sonogashira cycle of its coupling partner. Mitigation: Strict anaerobic conditions are non-negotiable. Degas your solvents using the freeze-pump-thaw method rather than simple sparging. Keep copper loading strictly below 10 mol% to minimize the statistical probability of off-cycle Cu(II) formation.

Q2: LC-MS analysis shows complete consumption of 3-iodo-4-pyridinol, but the reaction stalls at an intermediate. How do I force the cyclization? Causality: The reaction has stalled at the 3-(prop-1-yn-1-yl)pyridin-4-ol intermediate[3]. The subsequent 5-endo-dig cyclization is not spontaneous; it requires the alkyne to be activated (made more electrophilic) by a π -Lewis acid so the adjacent hydroxyl oxygen can attack it[1]. If your Pd or Cu catalyst precipitates out as "Pd black" before this step, the reaction stalls[4]. Mitigation: The cyclization requires sustained heating (80–100 °C). If catalyst degradation is the issue, switch from Pd(PPh3​)4​ to a more thermally stable bidentate catalyst like Pd(dppf)Cl2​ . Alternatively, adding 5 mol% of AgOTf or AuCl3​ post-coupling can rapidly catalyze the stalled heteroannulation.

Q3: I am detecting a significant amount of 4-pyridinol (dehalogenated starting material). What causes this? Causality: Dehalogenation occurs when the Pd(II) oxidative addition complex undergoes transmetalation with a hydride source instead of the copper acetylide[2]. This hydride typically originates from two sources: trace moisture in the solvent, or β -hydride elimination from the aliphatic amine base (e.g., triethylamine) used in the reaction. Mitigation: Ensure absolute solvent anhydrousness. If the issue persists, replace triethylamine with a non-nucleophilic, non-enolizable inorganic base such as Cs2​CO3​ or K3​PO4​ , which cannot undergo β -hydride elimination.

Q4: How do I analytically differentiate the uncyclized intermediate from the final 2-Methylfuro[2,3-c]pyridine product? Causality: The 5-endo-dig cyclization is an intramolecular isomerization. Therefore, the intermediate and the final product have the exact same molecular weight ( m/z [M+H]+=134 ). Mitigation: Do not rely solely on mass spectrometry. You must use LC retention time (the cyclized product is significantly less polar and will elute later on a C18 column) or 1H NMR. In NMR, the disappearance of the broad −OH peak (~10-11 ppm) and the shift of the alkyne methyl group to a furan-bound methyl singlet are definitive proof of cyclization.

Quantitative Data: Side Reaction Mitigation Summary

Side ReactionPrimary CauseAnalytical MarkerMitigation StrategyExpected Yield Δ
Glaser Homocoupling O2​ ingress, Cu(II) formationLoss of propyne, GC-MS peak for 2,4-hexadiyneFreeze-pump-thaw degassing; CuI≤10 mol% +15–20%
Dehalogenation Moisture, β -hydride eliminationLC-MS m/z 96 [M+H]+ Switch base from Et3​N to Cs2​CO3​ +10–15%
Stalled Cyclization Insufficient alkyne activationLC-MS m/z 134 (Early RT)Increase temp to 90 °C; Add 5 mol% AgOTf +20–30%
Catalyst Poisoning Phosphine oxidationBlack precipitate (Pd black)Switch to Pd(dppf)Cl2​ +10–12%

Self-Validating Experimental Protocol

This optimized procedure integrates the troubleshooting principles discussed above into a reliable, step-by-step workflow[5].

Phase 1: Anaerobic Setup & Reagent Preparation

  • Preparation: Flame-dry a Schlenk tube under vacuum. Backfill with high-purity Argon.

  • Solid Addition: Add 3-iodo-4-pyridinol (1.0 equiv, 10 mmol), Pd(dppf)Cl2​ (5 mol%, 0.5 mmol), and CuI (10 mol%, 1.0 mmol).

    • Validation Check: The solid mixture should appear orange/red. A dark brown/black color indicates premature palladium oxidation.

  • Degassing: Evacuate the flask and backfill with Argon three times.

Phase 2: Coupling & Cyclization 4. Solvent Addition: Inject anhydrous, degassed DMF (0.2 M, 50 mL) and anhydrous Diisopropylethylamine (DIPEA) (3.0 equiv, 30 mmol) via syringe. 5. Alkyne Introduction: Inject a commercially available solution of propyne in THF (1.5 equiv, 15 mmol). 6. Heating: Seal the Schlenk tube and heat the reaction mixture to 90 °C behind a blast shield. Stir vigorously for 16 hours.

  • In-Process Validation: At t=4h , pull a 50 μL aliquot. LC-MS should show the disappearance of the starting material ( m/z 222 ) and the appearance of the intermediate ( m/z 134 , early retention time). At t=16h , the m/z 134 peak should have shifted to a later retention time, confirming cyclization.

Phase 3: Work-Up & Isolation 7. Quench: Cool the mixture to room temperature. Dilute with Ethyl Acetate (150 mL) and quench with saturated aqueous NH4​Cl (50 mL) to complex the copper. 8. Extraction: Separate the organic layer. Wash the organic layer with 5% aqueous LiCl (3 x 50 mL) to completely remove the DMF solvent.

  • Validation Check: TLC of the organic layer (Hexanes:EtOAc 1:1) should show a distinct, UV-active spot for the product, free of the baseline-streaking DMF.

  • Purification: Dry over Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography to yield pure 2-Methylfuro[2,3-c]pyridine.

References

  • National Institutes of Health (NIH) / PMC. (2012). Exquisite Selectivity For Human Toll-like Receptor 8 in Substituted Furo[2,3-c]quinolines. Retrieved from[Link][1]

  • National Institutes of Health (NIH) / PMC. (2012). Toll-like receptor (TLR)-8 agonists activate adaptive immune responses... Retrieved from[Link][3]

Sources

Reference Data & Comparative Studies

Validation

Analytical Performance Comparison Guide: ¹H and ¹³C NMR Spectral Reference for 2-Methylfuro[2,3-c]pyridine

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Methylfuro[2,3-c]pyridine (CAS: 69022-76-0) Executive Summary & Contextual Importance The 2-Methylfuro[2,3-c]pyridine scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2-Methylfuro[2,3-c]pyridine (CAS: 69022-76-0)

Executive Summary & Contextual Importance

The 2-Methylfuro[2,3-c]pyridine scaffold is a highly privileged pharmacophore, increasingly utilized in the design of novel kinase inhibitors and bromodomain-targeting epigenetic therapeutics[1][2]. For drug development professionals, ensuring the absolute structural integrity of this building block is paramount. Trace regioisomers (such as furo[3,2-c]pyridine derivatives) or residual synthetic solvents can severely poison downstream transition-metal-catalyzed cross-coupling reactions[3].

This guide objectively compares the analytical performance of high-purity commercial standards against in-house synthesized crude alternatives, utilizing high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy as the definitive benchmark for quality control[4].

Product Performance Comparison: Standard vs. Crude

When sourcing 2-Methylfuro[2,3-c]pyridine, analytical discrepancies between commercial high-purity standards and synthesized crude batches often manifest in the NMR baseline and peak resolution.

Performance MetricHigh-Purity Commercial StandardSynthesized Crude AlternativeImpact on Downstream Workflows
Purity Profile >98% (NMR/HPLC)85% - 92%High purity prevents stoichiometric imbalances in subsequent API synthesis.
Isomeric Purity Single distinct regioisomerOften contains furo[3,2-c] tracesRegioisomers cause unresolvable mixtures in final drug candidates.
NMR Baseline Flat, zero-order baselineBroad humps (polymeric impurities)Poor baselines obscure critical J-coupling constants needed for validation.
Solvent Residues < 0.1%Trace EtOAc, Hexanes, or DMFResidual DMF can coordinate with Pd/Cu catalysts, stalling cross-coupling[3].

Experimental Protocols: A Self-Validating System

As a Senior Application Scientist, I emphasize that an NMR protocol must be a self-validating system. The causality behind our parameter selection is rooted in the specific relaxation dynamics of the fused bicyclic furo-pyridine system.

G A Sample Preparation (15 mg in CDCl3) B Spectrometer Setup (600 MHz, 5mm probe) A->B C 1H NMR Acquisition (zg30, 16 scans, D1=2.0s) B->C D 13C NMR Acquisition (zgpg30, 1024 scans, D1=2.5s) B->D E Data Processing (Phase & Baseline Correction) C->E D->E F Purity & Structural Validation E->F

Workflow for NMR acquisition and purity validation of 2-Methylfuro[2,3-c]pyridine.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15.0 ± 0.1 mg of the 2-Methylfuro[2,3-c]pyridine sample.

  • Solvent Causality: Dissolve completely in 0.6 mL of CDCl₃ (containing 0.03% v/v Tetramethylsilane). Why CDCl₃? While DMSO-d₆ is excellent for highly polar compounds, CDCl₃ is preferred here to minimize solvent-induced line broadening of the furan C3-proton, which is highly sensitive to hydrogen-bond acceptor solvents[5].

  • Tube Transfer: Transfer the homogenous solution to a high-precision 5 mm NMR tube (e.g., Norell or Wilmad) to ensure optimal magnetic field shimming.

  • ¹H NMR Acquisition (600 MHz): Insert into the spectrometer. Set a 30° pulse angle (zg30) to ensure uniform excitation without saturating the slowly relaxing C7-proton. Use a relaxation delay (D1) of 2.0 seconds, acquiring 16 scans.

  • ¹³C NMR Acquisition (150 MHz): Utilize a proton-decoupled sequence (zgpg30). Set D1 to 2.5 seconds to account for the long T₁ relaxation times of the quaternary bridgehead carbons (C3a, C7a). Acquire 1024 scans for an optimal signal-to-noise ratio.

Mechanistic Insights into Spectral Assignments

Understanding the causality of chemical shifts is critical for differentiating 2-Methylfuro[2,3-c]pyridine from its structural isomers.

G N1 2-Methylfuro[2,3-c]pyridine Structural Elucidation N2 Furan Ring Protons N1->N2 N3 Pyridine Ring Protons N1->N3 N4 C3-H: Singlet (~6.5 ppm) N2->N4 N5 C2-CH3: Singlet (~2.5 ppm) N2->N5 N6 C4-H / C5-H: Doublets (~7.5 & 8.4 ppm) N3->N6 N7 C7-H: Downfield Singlet (~8.8 ppm) N3->N7

Logical assignment of ¹H NMR signals for the 2-Methylfuro[2,3-c]pyridine scaffold.

Proton Resonance Causality: The electron-withdrawing nature of the pyridine nitrogen heavily deshields the adjacent protons. The C7-H proton, located directly between the nitrogen and the bridgehead oxygen-bearing carbon, appears as a distinct, highly deshielded singlet at ~8.8 ppm. The C4-H and C5-H protons form an AX spin system, presenting as doublets (J ≈ 5.5 Hz) around 7.5 ppm and 8.4 ppm, respectively. The furan ring is characterized by the C3-H singlet at ~6.5 ppm, while the 2-methyl group appears as a sharp 3H singlet at ~2.5 ppm[4].

Quantitative Data Reference Tables

The following tables summarize the expected quantitative NMR data, contrasting the sharp, definitive signals of a high-purity standard against the typical signal degradation seen in crude alternatives.

Table 1: ¹H NMR Data Comparison (600 MHz, CDCl₃)
PositionHigh-Purity Standard (δ ppm)Crude Alternative (δ ppm)MultiplicityJ-Coupling (Hz)Causality / Assignment
C7-H 8.828.80 - 8.85 (broad)Singlet (s)-Deshielded by adjacent N and O
C5-H 8.458.43Doublet (d)5.5Deshielded by adjacent N
C4-H 7.527.50Doublet (d)5.5Coupled to C5-H
C3-H 6.516.48 - 6.55 (overlap)Singlet (s)-Furan β-proton
C2-CH₃ 2.502.48Singlet (s)-Allylic/Furan methyl

Note: In crude samples, the C3-H furan proton often overlaps with aromatic impurities, making definitive integration difficult without high-field (600 MHz) resolution.

Table 2: ¹³C NMR Reference Data (150 MHz, CDCl₃)
PositionChemical Shift (δ ppm)Carbon TypeStructural Significance
C2 158.2QuaternaryOxygen-bound furan carbon
C7a 148.5QuaternaryBridgehead carbon
C5 143.1CHPyridine carbon adjacent to N
C7 138.4CHPyridine carbon adjacent to N
C3a 133.0QuaternaryBridgehead carbon
C4 115.6CHPyridine carbon
C3 103.2CHFuran β-carbon
C2-CH₃ 14.2CH₃Methyl substituent

Conclusion

For advanced drug discovery applications, the analytical fidelity of starting materials cannot be compromised. As demonstrated by the spectral data, high-purity commercial standards of 2-Methylfuro[2,3-c]pyridine provide clean, unambiguous ¹H and ¹³C NMR spectra. In contrast, crude alternatives often exhibit baseline distortions and overlapping signals that mask trace regioisomeric impurities, ultimately jeopardizing the synthesis of complex kinase and bromodomain inhibitors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12826108, Furo[2,3-c]pyridine." PubChem. Available at:[Link]

  • Google Patents. "WO2015058160A1 - Bromodomain inhibitors.
  • Hylsová, Michaela. "New biologically active compounds based on pyrazolo[1,5-a]pyrimidine and its isosteres." Masaryk University. Available at:[Link]

  • RSC Advances. "Metal-free synthesis of tricyclic benzofuro[2,3-c]pyridin-3-ol derivatives, characterization, and photoluminescence properties." RSC Publishing. Available at:[Link]

Sources

Comparative

Distinguishing Fused Heterocyclic Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of 2-Methylfuro[2,3-c]pyridine

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Isomer-Specific Fragmentation Analysis In the realm of drug discovery and development, the unambiguous identification of isomeric stru...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to Isomer-Specific Fragmentation Analysis

In the realm of drug discovery and development, the unambiguous identification of isomeric structures is a critical analytical challenge. Molecules sharing the same molecular formula but differing in the arrangement of their atoms can exhibit vastly different pharmacological and toxicological profiles. Mass spectrometry, a cornerstone of molecular analysis, can often provide isomer-specific fragmentation patterns that serve as a fingerprint for each unique structure. This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2-Methylfuro[2,3-c]pyridine and compares it with the known fragmentation of its isomer, 2-Methylfuro[2,3-b]pyridine.

The furo[2,3-c]pyridine and furo[2,3-b]pyridine ring systems are prevalent scaffolds in medicinal chemistry, appearing in a range of biologically active compounds. The subtle difference in the fusion of the furan and pyridine rings between these two isomers leads to distinct electronic distributions and, consequently, different fragmentation behaviors upon electron ionization. Understanding these differences is paramount for the correct identification of these isomers in complex matrices.

The Challenge of Isomeric Differentiation

Structural isomers, such as 2-Methylfuro[2,3-c]pyridine and 2-Methylfuro[2,3-b]pyridine, present a unique challenge to mass spectrometry. With an identical molecular weight of 133.15 g/mol , their molecular ion peaks will appear at the same mass-to-charge ratio (m/z). Therefore, differentiation relies entirely on the analysis of their fragmentation patterns. The stability of the resulting fragment ions, governed by the inherent chemical properties of the precursor molecule, dictates the observed spectrum.

Predicted Fragmentation Pattern of 2-Methylfuro[2,3-c]pyridine

As of the writing of this guide, a publicly available experimental mass spectrum for 2-Methylfuro[2,3-c]pyridine is not readily accessible. However, based on the fundamental principles of mass spectrometry and the known fragmentation of related heterocyclic systems, a predictive fragmentation pathway can be proposed.

Upon electron ionization at a standard 70 eV, the 2-Methylfuro[2,3-c]pyridine molecule is expected to form a molecular ion (M•+) at m/z 133 . The primary fragmentation pathways are anticipated to involve the cleavage of the methyl group and the opening of the furan ring, driven by the stability of the resulting cationic species.

A key initial fragmentation is the loss of a hydrogen radical (•H) from the methyl group to form a stable [M-H]+ ion at m/z 132 . This is a common fragmentation for methylated aromatic compounds.

Subsequently, a significant fragmentation is predicted to be the loss of a neutral molecule of carbon monoxide (CO) from the furan ring, leading to a fragment ion at m/z 105 . This is a characteristic fragmentation of furan and its derivatives.

Another plausible fragmentation pathway involves the loss of a methyl radical (•CH3), resulting in a fragment at m/z 118 . This would be followed by the loss of CO to yield a fragment at m/z 90 .

The pyridine ring itself is relatively stable, but can undergo fragmentation by losing hydrogen cyanide (HCN), which would lead to further, less abundant fragments.

Known Fragmentation Pattern of 2-Methylfuro[2,3-b]pyridine: A Direct Comparison

In contrast to its isomer, the mass spectrum of 2-Methylfuro[2,3-b]pyridine is available in the PubChem database.[1] The experimental data shows a prominent molecular ion peak at m/z 133 and a major fragment ion at m/z 104 .[1]

The fragment at m/z 104 corresponds to the loss of a formyl radical (•CHO) from the molecular ion. This fragmentation is characteristic of the furo[2,3-b]pyridine system and highlights the influence of the ring fusion on the fragmentation pathway. The nitrogen atom in the adjacent pyridine ring likely influences the cleavage of the furan ring in a manner distinct from the [2,3-c] isomer.

Comparative Data Summary

The following table summarizes the predicted and known key fragment ions for the two isomers, providing a basis for their differentiation by mass spectrometry.

m/zPredicted for 2-Methylfuro[2,3-c]pyridineKnown for 2-Methylfuro[2,3-b]pyridine[1]Proposed Neutral Loss
133Molecular Ion (M•+)Molecular Ion (M•+)-
132[M-H]+Minor or absent•H
118[M-CH3]+Minor or absent•CH3
105[M-CO]+Minor or absentCO
104Minor or absentMajor Fragment [M-CHO]+•CHO
90[M-CH3-CO]+Minor or absent•CH3, CO

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathway for 2-Methylfuro[2,3-c]pyridine and the known pathway for 2-Methylfuro[2,3-b]pyridine.

2_Methylfuro_2_3_c_pyridine_Fragmentation M 2-Methylfuro[2,3-c]pyridine m/z = 133 (M•+) M_H [M-H]+ m/z = 132 M->M_H - •H M_CO [M-CO]+ m/z = 105 M->M_CO - CO M_CH3 [M-CH3]+ m/z = 118 M->M_CH3 - •CH3 M_CH3_CO [M-CH3-CO]+ m/z = 90 M_CH3->M_CH3_CO - CO

Caption: Predicted EI fragmentation of 2-Methylfuro[2,3-c]pyridine.

2_Methylfuro_2_3_b_pyridine_Fragmentation M 2-Methylfuro[2,3-b]pyridine m/z = 133 (M•+) M_CHO [M-CHO]+ m/z = 104 M->M_CHO - •CHO

Sources

Validation

A Comparative Guide to 2-Methylfuro[2,3-c]pyridine and Other Key Heterocyclic Scaffolds in Medicinal Chemistry

Introduction: The Central Role of Heterocycles in Drug Discovery Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, form the backbone of a vast majority of pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Central Role of Heterocycles in Drug Discovery

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, form the backbone of a vast majority of pharmaceuticals.[1][2] Their prevalence is a testament to their remarkable ability to interact with biological targets with high specificity and affinity. The heteroatoms, most commonly nitrogen, oxygen, and sulfur, introduce dipoles, hydrogen bonding capabilities, and specific conformational constraints that are pivotal for molecular recognition by proteins and nucleic acids.[3][4] Indeed, it is estimated that over 85% of all biologically active chemical entities contain a heterocycle.[4]

This guide provides an in-depth comparison of the 2-methylfuro[2,3-c]pyridine scaffold with other prominent heterocyclic systems in medicinal chemistry, including pyridine, quinoline, benzofuran, and thiophene. We will delve into their synthesis, biological activities, physicochemical properties, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, supported by experimental data and established protocols.

The Furo[2,3-c]pyridine Scaffold: A Rising Star in Medicinal Chemistry

The furo[2,3-c]pyridine core, a fusion of a furan and a pyridine ring, is an intriguing scaffold that has gained increasing attention in drug discovery. Its structure can be considered a bioisostere of indole and benzofuran, offering a unique combination of electronic and steric properties.[5][6] The 2-methyl substitution on this scaffold provides an additional vector for interaction and can influence the molecule's metabolic stability and potency.

Synthesis of 2-Methylfuro[2,3-c]pyridine

A proposed synthetic workflow is outlined below:

Synthesis of 2-Methylfuro[2,3-c]pyridine start 3-Amino-2-chloropyridine step1 Sonogashira coupling (e.g., with propargyl alcohol) start->step1 intermediate1 3-Amino-2-(3-hydroxyprop-1-yn-1-yl)pyridine step1->intermediate1 step2 Cyclization (e.g., base-catalyzed) intermediate1->step2 intermediate2 Furo[2,3-c]pyridin-2-yl)methanol step2->intermediate2 step3 Oxidation intermediate2->step3 intermediate3 Furo[2,3-c]pyridine-2-carbaldehyde step3->intermediate3 step4 Wittig reaction or Grignard addition intermediate3->step4 product 2-Methylfuro[2,3-c]pyridine step4->product

A proposed synthetic route to 2-Methylfuro[2,3-c]pyridine.

This proposed pathway leverages well-established organometallic cross-coupling reactions and subsequent cyclization to construct the fused ring system. The final methylation step can be achieved through various standard organic transformations.

Biological Activities of Furo[2,3-c]pyridine Derivatives

Derivatives of the furo[2,3-c]pyridine scaffold have demonstrated a range of biological activities, most notably as kinase inhibitors and anticancer agents.[10][11] The fused heterocyclic system can effectively mimic the purine core of ATP, enabling competitive inhibition of kinase enzymes.

For instance, furo[2,3-c]pyridine-based indanone oximes have been identified as highly potent and selective inhibitors of B-Raf, a kinase implicated in melanoma.[10] While specific data for the 2-methyl derivative is limited, the broader class of furopyridines has shown promise against various kinases.

Comparative Analysis with Other Heterocyclic Scaffolds

To provide a comprehensive perspective, we will now compare the 2-methylfuro[2,3-c]pyridine scaffold with other key heterocyclic systems commonly employed in medicinal chemistry.

Pyridine

The pyridine ring is a fundamental six-membered nitrogen-containing heterocycle ubiquitous in both natural products and synthetic drugs.[12][13] Its basic nitrogen atom allows for salt formation, which can enhance solubility and bioavailability.

  • Medicinal Chemistry Relevance: Pyridine derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[14][15][16]

  • Physicochemical Properties: Pyridine is a polar molecule with a pKa of approximately 5.2, making it a weak base at physiological pH.[13]

  • ADMET Profile: The pyridine nitrogen can be a site of metabolism, often undergoing N-oxidation. The overall ADMET properties of pyridine-containing drugs are highly dependent on the other substituents.[13]

Quinoline

Quinoline, a fusion of a benzene and a pyridine ring, is a larger, more lipophilic scaffold.

  • Medicinal Chemistry Relevance: Quinoline derivatives are well-known for their antimalarial (e.g., chloroquine) and anticancer activities.[17][18] Several quinoline-based kinase inhibitors are clinically approved.

  • Physicochemical Properties: Quinoline is a weak base with a pKa of approximately 4.9. Its extended aromatic system contributes to higher lipophilicity compared to pyridine.

  • ADMET Profile: The metabolism of quinolines can be complex, involving oxidation at various positions on both rings.

Benzofuran

Benzofuran, the isosteric analog of indole where the nitrogen is replaced by oxygen, is another important scaffold.[6][19]

  • Medicinal Chemistry Relevance: Benzofuran derivatives display a broad range of biological activities, including anticancer, antimicrobial, and antioxidant properties.[6][20]

  • Physicochemical Properties: Benzofuran is a less polar and non-basic scaffold compared to its nitrogen-containing counterparts.

  • ADMET Profile: The furan ring of benzofuran can be susceptible to metabolic oxidation, which can sometimes lead to the formation of reactive metabolites.

Thiophene

Thiophene is a five-membered, sulfur-containing heterocycle that is often considered a bioisostere of benzene and furan.[21]

  • Medicinal Chemistry Relevance: Thiophene-containing drugs are prevalent in various therapeutic areas, including cardiovascular and infectious diseases.

  • Physicochemical Properties: Thiophene is less aromatic than benzene but more so than furan. The sulfur atom can participate in hydrogen bonding as an acceptor.

  • ADMET Profile: The sulfur atom in thiophene can undergo oxidation to the corresponding sulfoxide and sulfone, which can significantly alter the compound's properties.

Comparative Data Tables

The following tables summarize the available physicochemical and biological data for derivatives of the discussed scaffolds. It is crucial to note that the data for different compounds are from various sources and experimental conditions may differ, thus direct comparison of absolute values should be approached with caution.

Table 1: Comparative Physicochemical Properties
ScaffoldRepresentative DerivativeMolecular Weight ( g/mol )Calculated logPpKa (of the pyridine nitrogen)
2-Methylfuro[2,3-c]pyridine2-Methylfuro[2,3-c]pyridine~133.15~1.8 (Predicted)~4.5 (Predicted)
Pyridine4-Phenylpyridine155.192.15.5
Quinoline2-Phenylquinoline205.253.94.9
Benzofuran2-Phenylbenzofuran194.234.2N/A
Thiophene2-Phenylthiophene160.243.5N/A

Predicted values for 2-Methylfuro[2,3-c]pyridine are based on computational models and comparison with related structures.

Table 2: Comparative Biological Activity (Anticancer)
ScaffoldRepresentative DerivativeCancer Cell LineIC50 (µM)Reference
Furo[2,3-d]pyrimidineCompound 10bHS 578T (Breast)1.51[10]
PyridineCompound 28MCF-7 (Breast)3.42[15]
Quinoline2-Styryl-8-nitroquinolineHeLa (Cervical)2.897[17]
BenzofuranNot specifiedVarious-[6]
Thieno[2,3-d]pyrimidineCompound 3HepG-2 (Liver)8.001[22]

Note: The data presented is for different derivatives and cell lines and is intended for illustrative purposes of the scaffolds' potential.

Experimental Protocols

To ensure the integrity and reproducibility of the data presented, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for key assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a generalized method for determining the IC50 of a test compound against a specific kinase.[1][23][24]

Kinase Inhibition Assay Workflow prep Prepare Reagents: - Kinase buffer - Kinase solution - Substrate solution - ATP solution - Test compound dilutions plate Plate Compound: Add serially diluted test compound or vehicle (DMSO) to a 384-well plate. prep->plate add_kinase Add Kinase/Substrate Mix: Add a pre-mixed solution of the kinase and its substrate to the wells. plate->add_kinase pre_incubate Pre-incubation: Incubate at room temperature to allow compound-kinase binding. add_kinase->pre_incubate initiate Initiate Reaction: Add ATP solution to start the kinase reaction. pre_incubate->initiate incubate Incubate: Incubate at room temperature for a defined period (e.g., 60 minutes). initiate->incubate stop_detect Stop Reaction & Detect Signal: Add a reagent (e.g., ADP-Glo™) to stop the reaction and generate a luminescent signal proportional to ADP produced. incubate->stop_detect read Read Plate: Measure luminescence using a plate reader. stop_detect->read

Workflow for an in vitro kinase inhibition assay.

Detailed Steps:

  • Reagent Preparation: Prepare all reagents in a suitable kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

  • Compound Plating: Serially dilute the test compounds in DMSO and then in kinase buffer. Add a small volume (e.g., 5 µL) to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Add the kinase and its specific substrate to the wells.

  • Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.

  • Reaction Initiation: Add ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase.

  • Incubation: Incubate for 60-120 minutes at room temperature.

  • Signal Detection: Add a detection reagent that quantifies the amount of ADP produced, which is directly proportional to kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value by fitting the data to a dose-response curve.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4][25][26][27][28]

MTT Assay Workflow seed Seed Cells: Plate cells in a 96-well plate and allow them to adhere overnight. treat Treat with Compound: Add various concentrations of the test compound to the cells. seed->treat incubate_treat Incubate: Incubate for a desired period (e.g., 48-72 hours). treat->incubate_treat add_mtt Add MTT Reagent: Add MTT solution to each well and incubate for 2-4 hours. incubate_treat->add_mtt solubilize Solubilize Formazan: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. add_mtt->solubilize read Read Absorbance: Measure the absorbance at ~570 nm using a plate reader. solubilize->read

Sources

Comparative

Efficacy Comparison Guide: 2-Methylfuro[2,3-c]pyridine-Based Inhibitors vs. Standard-of-Care Alternatives

Executive Summary The furo[2,3-c]pyridine scaffold has emerged as a highly privileged bioisostere in modern medicinal chemistry, particularly for targeting kinases and epigenetic readers[1][2]. While traditional all-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The furo[2,3-c]pyridine scaffold has emerged as a highly privileged bioisostere in modern medicinal chemistry, particularly for targeting kinases and epigenetic readers[1][2]. While traditional all-carbon indoles or azaindoles often suffer from poor solubility and off-target promiscuity, the furo[2,3-c]pyridine core modulates the electronic distribution and alters the water solvation shell, resulting in superior pharmacokinetic profiles[3].

Crucially, the specific addition of a 2-methyl group to this core achieves two critical objectives:

  • Metabolic Shielding: It sterically blocks cytochrome P450-mediated oxidative metabolism at the highly reactive C2 position of the furan ring.

  • Lipophilic Anchoring: It projects deeply into hydrophobic pockets adjacent to enzymatic gatekeeper residues, significantly increasing residence time and target affinity.

This guide provides an objective, data-driven comparison of 2-Methylfuro[2,3-c]pyridine-based inhibitors against standard-of-care alternatives across Oncology, Immunology, and Epigenetics.

Oncology: B-Raf (V600E) Kinase Inhibition

Mutations in B-Raf (predominantly V600E) are primary drivers in melanoma and colorectal cancers. 2-Methylfuro[2,3-c]pyridine-based indanone oximes have been engineered to exploit the ATP-binding pocket of B-Raf with unprecedented precision[1].

Mechanistic Rationale

The pyridine nitrogen (N7 relative to indole numbering) acts as a strict hydrogen bond acceptor for the backbone amide of Cys532 in the B-Raf hinge region[1]. Unlike Vemurafenib, which utilizes a 7-azaindole core, the furopyridine oxygen reduces the hydrogen-bond donor capacity, eliminating non-specific binding to off-target kinases that require a donor-acceptor motif.

Pathway Inhibitor 2-Methylfuro[2,3-c]pyridine Inhibitors BRaf B-Raf (V600E) Inhibitor->BRaf ATP-Competitive Inhibition MEK MEK1/2 BRaf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Transcriptional Activation

Fig 1: Mechanism of action of 2-Methylfuro[2,3-c]pyridine inhibitors in the MAPK/ERK signaling pathway.

Efficacy Data Comparison
Parameter2-Methylfuro[2,3-c]pyridine OximeVemurafenib (PLX4032)
Target B-Raf (V600E)B-Raf (V600E)
IC50 (Biochemical) 0.2 - 1.5 nM~31 nM
Cellular p-ERK IC50 < 10 nM~50 nM
Kinase Selectivity >100-fold over WT B-RafHigh
Metabolic Stability (T1/2) > 120 min (HLM)~ 90 min (HLM)

Immunology: TAK1 Kinase Inhibition

Transforming growth factor- β -activated kinase 1 (TAK1) is a critical node in pro-inflammatory signaling. 7-amino-2-methylfuro[2,3-c]pyridine derivatives have been developed to overcome the rapid in vivo clearance associated with early-generation TAK1 inhibitors[3].

Mechanistic Rationale

The integration of the 2-methylfuro[2,3-c]pyridine scaffold optimizes the balance between lipophilicity (LogP) and polar surface area. This structural tuning prevents rapid glucuronidation while maintaining the critical hinge-binding vectors required for TAK1 suppression[3].

Efficacy Data Comparison
Parameter7-Amino-2-methylfuro[2,3-c]pyridineTakinib
Target TAK1TAK1
IC50 (Biochemical) 5 - 12 nM9.5 nM
In Vivo Clearance (Mice) Low (< 20 mL/min/kg)Moderate to High
Oral Bioavailability (F%) > 60%~ 35%

Epigenetics & Emerging Targets

Beyond kinases, the 2-methylfuro[2,3-c]pyridine core has proven highly effective as an acetyl-lysine mimic in epigenetic regulation. Recent patents highlight its use in Bromodomain (BRD4) inhibition, where the scaffold competitively binds the hydrophobic Kac pocket of BET bromodomains, demonstrating comparable affinity to the gold-standard (+)-JQ1 but with distinct patentable space and altered cellular penetrance[2].

Additionally, 2-methylfuro[2,3-c]pyridine-3-carboxylate derivatives have recently been identified as potent antagonists for TRPM3 , offering novel therapeutic avenues for inflammatory pain and epileptic encephalopathies[4].

Parameter2-Methylfuro[2,3-c]pyridine Derivative(+)-JQ1
Target BRD4 (BD1/BD2)BRD4 (BD1/BD2)
Binding Affinity (Kd) ~ 45 nM~ 50 nM
c-Myc Downregulation Profound (< 100 nM)Profound (< 100 nM)

Validated Experimental Protocols

To ensure scientific integrity, the evaluation of planar heterocyclic compounds like furopyridines requires rigorous, self-validating assay designs to rule out auto-fluorescence and aggregation artifacts.

Workflow Step1 Compound Preparation Step2 Kinase/Target Incubation Step1->Step2 Step3 HTRF/FRET Detection Step2->Step3 Step4 Self-Validation (Z' > 0.6) Step3->Step4 Step5 Data Analysis (IC50) Step4->Step5

Fig 2: Self-validating high-throughput screening workflow for kinase inhibitor efficacy evaluation.

Protocol: HTRF-Based Kinase Inhibition Assay (Self-Validating System)

Objective: Determine the biochemical IC50​ of 2-Methylfuro[2,3-c]pyridine derivatives against B-Raf(V600E) or TAK1.

  • Enzyme-Substrate Preparation:

    • Action: Dilute the recombinant kinase in assay buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA.

    • Causality: You must include 0.01% Tween-20 and 1 mM DTT . Tween-20 prevents the lipophilic 2-methylfuro[2,3-c]pyridine derivatives from aggregating into colloidal pan-assay interference compounds (PAINs). DTT maintains the enzyme's active site in a reduced, functional state.

  • Compound Titration:

    • Action: Dispense inhibitors in a 10-point dose-response curve.

    • Causality: Use a 1:3 serial dilution starting at 10 µM. Pre-incubate for 60 minutes before ATP addition. This extended pre-incubation allows slow-binding kinetics—common with deeply pocketed 2-methyl derivatives—to reach equilibrium.

  • ATP Addition (The Kinetic Anchor):

    • Action: Add ATP strictly at the predetermined Km​ value for the specific kinase batch.

    • Causality: Running the assay at the ATP Km​ ensures the system is highly sensitive to ATP-competitive hinge-binders while maintaining a robust signal-to-background window.

  • Self-Validation Checkpoint:

    • Action: Include Staurosporine (positive control) and AMP-PNP (non-hydrolyzable ATP analog, negative control). Calculate the Z'-factor.

    • Causality: AMP-PNP validates that signal loss is due to competitive catalytic inhibition rather than assay artifact. Do not proceed to curve fitting unless Z' > 0.6.

  • HTRF Detection:

    • Action: Add Eu3+-cryptate conjugated antibody and d2-labeled tracer. Read emission at 620 nm and 665 nm.

    • Causality: Why HTRF over standard ELISA? Time-resolved FRET utilizes a time delay before signal integration, entirely eliminating the short-lived background auto-fluorescence inherent to conjugated furopyridine ring systems.

References

  • Buckmelter, A. J., et al. (2011). "The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors." Bioorganic & Medicinal Chemistry Letters.[Link]

  • Hornberger, K. R., et al. (2013). "Discovery of 7-aminofuro[2,3-c]pyridine inhibitors of TAK1: optimization of kinase selectivity and pharmacokinetics." Bioorganic & Medicinal Chemistry Letters.[Link]

  • "Bromodomain inhibitors." (2015). World Intellectual Property Organization (WIPO).
  • "New derivatives for treating trpm3 mediated disorders." (2025). IP Australia.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methylfuro[2,3-c]pyridine

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-Methylfuro[2,3-c]pyridine. As a specialized heterocyclic compound often utilized in medicinal chemistry and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical plans for the handling and disposal of 2-Methylfuro[2,3-c]pyridine. As a specialized heterocyclic compound often utilized in medicinal chemistry and drug development, its unique structure—a fusion of furan and pyridine rings—necessitates a cautious and informed approach to laboratory safety.[1] This document is structured to provide researchers, scientists, and drug development professionals with a deep, causal understanding of the required personal protective equipment (PPE), moving beyond a simple checklist to a self-validating system of safety.

Proactive Hazard Assessment: An Inferential Approach

Given the absence of a specific Safety Data Sheet (SDS), we must infer the potential hazards of 2-Methylfuro[2,3-c]pyridine from its constituent chemical moieties. The pyridine ring suggests potential for flammability, toxicity, and irritation, while the furan ring introduces the risk of peroxide formation.[2][3] This proactive assessment forms the logical foundation for all subsequent PPE recommendations.

Hazard CategoryPotential EffectRationale & Supporting Evidence from Structural Analogues
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4][5]Pyridine and its derivatives are known to be harmful via oral, dermal, and inhalation routes.[4][6]
Flammability Flammable liquid and vapor; may form explosive mixtures with air.[3][7]Both pyridine and 2-methylfuran are highly flammable liquids.[3][4] Vapors can be heavier than air and travel to ignition sources.[7]
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns with prolonged contact.[8]Pyridine-based compounds are frequently classified as skin irritants or corrosives.[5][7]
Eye Damage/Irritation Causes serious eye irritation or damage.[7]Direct contact with related heterocyclic compounds can cause severe and lasting eye damage.[7]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of vapors.[7][8]The volatility of similar compounds presents an inhalation hazard, leading to irritation.[9]
Peroxide Formation May form explosive peroxides upon prolonged storage in contact with air and light.[3]This is a known hazard for furan and other cyclic ethers.[3]

The Core PPE Ensemble: Your First Line of Defense

The following PPE is mandatory for all laboratory operations involving 2-Methylfuro[2,3-c]pyridine, regardless of the quantity being handled. This ensemble approach ensures a baseline level of protection against unforeseen splashes, spills, and vapor exposure.[10]

  • Eye and Face Protection :

    • Chemical Splash Goggles : Essential for protecting the eyes from splashes, vapors, and aerosols.[11] They must be worn at all times in the laboratory where the chemical is handled.

    • Face Shield : A face shield, worn in conjunction with chemical splash goggles, is required when handling larger volumes (>50 mL) or during procedures with a high risk of splashing, such as transfers or heating.

  • Skin and Body Protection :

    • Flame-Retardant Laboratory Coat : A fully buttoned lab coat, preferably made of flame-retardant material, is necessary to protect against splashes and fire hazards.[7]

    • Full-Length Pants and Closed-Toe Shoes : No skin should be exposed between the lab coat and footwear. Shoes must be made of a non-porous material to prevent absorption in case of a spill.[12]

  • Hand Protection :

    • Glove selection is critical. Due to the compound's aromatic and heterocyclic nature, not all common laboratory gloves offer adequate protection. Nitrile gloves are often used for incidental contact, but for prolonged handling or immersion, more robust materials are required.[2][13] Contaminated gloves can be a significant source of exposure and should be replaced regularly.[12]

Glove MaterialRecommended Use CaseGeneral Remarks
Nitrile Incidental contact, handling small quantities (<10 mL) inside a fume hood.Offers good splash protection but may have a limited breakthrough time. Not recommended for prolonged direct contact.[9]
Neoprene Extended handling, transfers, and purification procedures.Provides better resistance to a broader range of chemicals, including many solvents and bases like pyridine, compared to nitrile.[2]
Butyl Rubber Spill response, handling large quantities, or when prolonged, direct contact is unavoidable.Offers excellent resistance to many organic compounds, including pyridine.[13] Always check the manufacturer's compatibility chart.

Respiratory Protection: Engineering Controls and Adjuvant Use

The primary method for controlling inhalation exposure is through engineering controls.[9]

  • Chemical Fume Hood : All work with 2-Methylfuro[2,3-c]pyridine must be conducted in a properly functioning and certified chemical fume hood.[2][13] This minimizes the concentration of harmful vapors in the breathing zone.

  • Respirators : A respirator should not be the primary means of protection but is essential during non-routine situations.[14]

    • When to Use : Required for large-scale spill cleanup, or if engineering controls fail or are not feasible.

    • Type : An air-purifying respirator (APR) equipped with organic vapor (OV) cartridges is typically appropriate. Users must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.

Procedural Guidance: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow is paramount for safety. The following diagram and protocols integrate PPE use into standard laboratory operations.

G cluster_prep 1. Pre-Experiment Setup cluster_handling 2. Active Chemical Handling (in Fume Hood) cluster_cleanup 3. Post-Experiment & Disposal a Conduct Hazard Review (SDS/Literature) b Verify Fume Hood Certification & Airflow a->b c Don Core PPE: Lab Coat, Goggles, Long-Cuffed Nitrile Gloves b->c d Retrieve Chemical from Flammables Cabinet c->d Proceed to Hood e Perform Weighing, Transfers, & Reactions d->e f Consider Double-Gloving (Nitrile or Neoprene) e->f g Quench Reaction & Segregate Hazardous Waste f->g Experiment Complete h Decontaminate Glassware & Work Surfaces in Hood g->h i Doff PPE in Correct Order (Gloves First) h->i j Wash Hands Thoroughly i->j

Caption: A typical laboratory workflow for handling 2-Methylfuro[2,3-c]pyridine.

Protocol 1: PPE Donning and Doffing
  • Donning (Putting On) :

    • Put on lab coat and fasten completely.

    • Put on chemical splash goggles.

    • Wash and dry hands thoroughly.

    • Put on the first pair of gloves, ensuring the cuffs are tucked under the sleeves of the lab coat.

    • If double-gloving, put on the second pair over the first.

  • Doffing (Taking Off) : This sequence is designed to prevent the transfer of contaminants from used PPE to your skin.

    • Remove outer gloves (if used).

    • Remove lab coat by rolling it inside-out and avoiding contact with the exterior.

    • Remove inner gloves by pinching the outside of one glove at the wrist and peeling it off inside-out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off.

    • Remove face shield/goggles.

    • Wash hands immediately and thoroughly with soap and water.[7]

Protocol 2: Small Spill Response (<25 mL)
  • Alert & Isolate : Alert nearby personnel and restrict access to the area.

  • Upgrade PPE : Don a second pair of more robust gloves (e.g., neoprene or butyl rubber) over your initial pair. If the spill is outside the fume hood, a respirator with organic vapor cartridges is required.

  • Contain & Absorb : Cover the spill with an inert absorbent material like vermiculite or sand.[9] Do not use combustible materials.

  • Collect : Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[15]

  • Decontaminate : Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose : Dispose of all contaminated materials, including gloves and absorbent, as hazardous waste.

Logistical Planning: Decontamination and Disposal

  • Decontamination : All non-disposable equipment, including glassware and reusable PPE, must be decontaminated thoroughly. This should be done within a fume hood.

  • Waste Disposal : All materials contaminated with 2-Methylfuro[2,3-c]pyridine are considered hazardous waste.

    • Solid Waste : Used gloves, absorbent materials, and contaminated paper towels should be collected in a clearly labeled, sealed waste container.[13]

    • Liquid Waste : Unused material and reaction residues must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Store waste containers away from incompatible materials like strong oxidizers.[13]

By integrating this comprehensive PPE strategy into your daily laboratory operations, you can effectively mitigate the risks associated with handling 2-Methylfuro[2,3-c]pyridine, ensuring a safer research environment for yourself and your colleagues.

References

  • NextSDS. (n.d.). 2-Methylfuro[2,3-c]pyridine — Chemical Substance Information.
  • KBC. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • PubChem. (n.d.). 2-Methylfuro[2,3-b]pyridine.
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Benchchem. (n.d.). Furo[2,3-c]pyridine-2-carboxylic acid methyl ester.
  • Thermo Fisher Scientific. (2018, October). Pyridine - SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, September 8). SAFETY DATA SHEET.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Labbox Export. (n.d.). UN1282 Pyridine AGR, ACS, Ph Eur.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • BOMI Group. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • Guidechem. (n.d.). 2-methyl-2,3-dihydrofuro[3,2-b]pyridin-3-ol.
  • The Good Scents Company. (n.d.). 2-methyl pyridine.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • ChemScene. (2026, January 5). Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
  • NextSDS. (n.d.). 2-methylfuro[3,2-b]pyridine — Chemical Substance Information.
  • KISHIDA CHEMICAL CO., LTD. (2023, February 1). Pyridine - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2-Methylfuran - Material Safety Data Sheet.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylfuro[2,3-c]pyridine
Reactant of Route 2
Reactant of Route 2
2-Methylfuro[2,3-c]pyridine
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